2,3,4-Tri-O-benzyl-L-rhamnopyranose
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAQXZMHYZXWBZ-XXPOFYIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Tri-O-benzyl-L-rhamnopyranose is a protected monosaccharide of L-rhamnose, a naturally occurring deoxy sugar. The presence of three benzyl (B1604629) ether protecting groups on the hydroxyls at positions 2, 3, and 4 makes it a valuable and versatile building block in synthetic carbohydrate chemistry.[1] These benzyl groups are relatively stable under a variety of reaction conditions but can be removed under specific deprotection protocols, allowing for regioselective manipulation of the rhamnose core. This feature makes this compound a key intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and natural products.[1] Its application is particularly significant in the development of novel therapeutics and vaccines, where specific carbohydrate structures are often crucial for biological activity.
Physicochemical Properties
This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 210426-02-1, 86795-38-2 | [1] |
| Molecular Formula | C₂₇H₃₀O₅ | [1] |
| Molecular Weight | 434.52 g/mol | [1] |
| Melting Point | 86-88 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, DMF, DMSO, Ether, Methanol (B129727) | |
| Storage Temperature | -20°C (long-term) |
Synthesis of this compound
While a definitive, step-by-step published synthesis protocol for this compound can be elusive, a general and widely accepted methodology involves the selective benzylation of L-rhamnose. The following is a representative protocol based on standard carbohydrate chemistry techniques.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-rhamnose monohydrate
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: A solution of L-rhamnose monohydrate (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (NaH, >3.0 eq) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 1 hour to allow for the formation of the alkoxides.
-
Benzylation: Benzyl bromide (BnBr, >3.0 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C to consume any excess NaH.
-
Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white solid.
Expected Yield: The yield for this type of reaction can vary but is typically in the range of 60-80%.
Synthesis Workflow
Caption: Synthesis of this compound from L-rhamnose.
Application in Glycosylation Reactions
This compound serves as an excellent glycosyl donor for the formation of rhamnosidic linkages. The free hydroxyl group at the anomeric position (C-1) can be activated to form a reactive intermediate, which then couples with a glycosyl acceptor.
Experimental Protocol: Glycosylation using this compound
Materials:
-
This compound (Glycosyl Donor, 1.0 eq)
-
Glycosyl Acceptor (e.g., a protected monosaccharide with a free hydroxyl group, 1.2 eq)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Silica gel for column chromatography
Procedure:
-
Preparation: A mixture of the glycosyl donor, glycosyl acceptor, and activated molecular sieves in anhydrous DCM is stirred under an inert atmosphere at room temperature for 30 minutes.
-
Activation: The mixture is cooled to the appropriate temperature (e.g., -40 °C to 0 °C). NIS and a catalytic amount of TfOH or AgOTf are added. The reaction progress is monitored by TLC.
-
Quenching: Once the reaction is complete, it is quenched by the addition of triethylamine.
-
Work-up: The reaction mixture is filtered through a pad of Celite®, and the filtrate is washed with saturated aqueous Na₂S₂O₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The resulting crude disaccharide is purified by silica gel column chromatography.
Glycosylation Workflow
Caption: General workflow for glycosylation using this compound.
Spectroscopic Data
Expected ¹H-NMR (CDCl₃, 500 MHz) δ (ppm):
| Protons | Expected Chemical Shift Range |
| Aromatic (15H) | 7.40 - 7.20 (m) |
| Anomeric H-1 | ~5.2 (br s) and ~4.7 (d) (anomeric mixture) |
| Benzyl CH₂ (6H) | 5.00 - 4.50 (m) |
| H-2, H-3, H-4, H-5 | 4.20 - 3.40 (m) |
| C-6 Methyl (3H) | ~1.30 (d) |
Expected ¹³C-NMR (CDCl₃, 125 MHz) δ (ppm):
| Carbons | Expected Chemical Shift Range |
| Aromatic | 139 - 127 |
| Anomeric C-1 | ~98 and ~92 (anomeric mixture) |
| C-2, C-3, C-4, C-5 | 85 - 68 |
| Benzyl CH₂ | 76 - 72 |
| C-6 Methyl | ~18 |
Applications in Drug Development and Research
Derivatives of L-rhamnose are components of many biologically active natural products, including antibiotics and cardiac glycosides. The strategic use of this compound allows for the synthesis of these complex molecules and their analogs for structure-activity relationship (SAR) studies. While direct involvement in signaling pathways has not been extensively reported for this specific compound, its utility in creating molecules with potential therapeutic applications is well-established. For instance, rhamnose-containing oligosaccharides are known to be involved in bacterial pathogenesis and can be targets for antibacterial drug development.
Conclusion
This compound is an indispensable tool in modern carbohydrate chemistry. Its well-defined protecting group pattern provides a reliable platform for the stereoselective synthesis of complex rhamnosylated structures. For researchers in drug discovery and development, this building block offers a gateway to novel glycoconjugates and natural product analogs with potential therapeutic value. The experimental protocols and data presented in this guide provide a foundational understanding for the effective utilization of this important synthetic intermediate.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key synthetic intermediate in carbohydrate chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize protected monosaccharides in the synthesis of complex glycans, glycoconjugates, and natural products.
Core Physicochemical Properties
This compound is a protected derivative of L-rhamnose, a naturally occurring deoxy sugar. The benzylation of the hydroxyl groups at positions 2, 3, and 4 renders the molecule stable to a variety of reaction conditions, allowing for selective modifications at the anomeric center and the remaining unprotected hydroxyl group. Its physical and chemical characteristics are crucial for its application in multi-step organic syntheses.
General Information
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₀O₅ | [1][2] |
| Molecular Weight | 434.52 g/mol | [1] |
| Appearance | White crystalline solid | |
| CAS Numbers | 210426-02-1, 86795-38-2 | [1][3] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 86-88 °C | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ether, Methanol. | [1][2] |
| Optical Rotation [α]D | Data not available in the reviewed sources. |
Spectral and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton, the pyranose ring protons, the methyl group of the rhamnose core, and the aromatic protons of the three benzyl (B1604629) groups. The chemical shifts and coupling constants of the ring protons would be indicative of the stereochemistry of the pyranose ring.
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the pyranose ring, the methyl group, and the benzyl protecting groups, including the benzylic carbons and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to exhibit strong absorption bands corresponding to O-H stretching of the free hydroxyl group at the anomeric center, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkages.
Mass Spectrometry (MS)
Mass spectral analysis would be expected to show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of benzyl groups and cleavage of the pyranose ring.
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis and purification of this compound is not explicitly available in the reviewed literature. However, based on general methods for the benzylation of carbohydrates, a plausible synthetic route can be outlined.
General Synthetic Approach
The synthesis of this compound typically starts from L-rhamnose. The key transformation is the selective benzylation of the hydroxyl groups at the 2, 3, and 4 positions, while leaving the anomeric hydroxyl group free or temporarily protected.
A common strategy involves the following conceptual steps:
-
Protection of the Anomeric Position: The anomeric hydroxyl group of L-rhamnose is often protected first, for instance, as a methyl glycoside, to prevent its participation in the subsequent benzylation steps.
-
Benzylation: The hydroxyl groups at positions 2, 3, and 4 are then benzylated using a benzylating agent such as benzyl bromide in the presence of a base like sodium hydride.
-
Deprotection of the Anomeric Position: The protecting group at the anomeric position is selectively removed to yield the final product, this compound.
Purification: Purification of the final product and intermediates is typically achieved by column chromatography on silica (B1680970) gel.
Visualizations
As no signaling pathways involving this compound have been identified, the following diagram illustrates a generalized experimental workflow for its synthesis.
Caption: A generalized synthetic pathway for this compound.
References
An In-depth Technical Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key intermediate in synthetic carbohydrate chemistry. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis from L-rhamnose, and explores its applications, particularly as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, glycobiology, and drug development.
Introduction
This compound is a protected monosaccharide derivative of L-rhamnose, a naturally occurring 6-deoxyhexose. The presence of benzyl (B1604629) ether protecting groups at the C2, C3, and C4 positions renders the hydroxyl groups at these positions inert to many reaction conditions, allowing for selective chemical modifications at the anomeric (C1) and other unprotected positions. This strategic protection makes it a valuable building block in the stereoselective synthesis of various biologically active molecules, including oligosaccharides, glycoconjugates, and natural products. Its application is particularly significant in the development of novel therapeutics and vaccines where specific carbohydrate structures are crucial for biological activity.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₅ |
| Molecular Weight | 434.52 g/mol |
| CAS Number | 210426-02-1 |
| Appearance | White to off-white solid |
| Melting Point | 86-88 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ether, Methanol (B129727). |
Experimental Protocols
The following section provides a detailed, multi-step protocol for the synthesis of this compound starting from L-rhamnose. The procedure involves the formation of a methyl glycoside, followed by protection of the hydroxyl groups with benzyl ethers.
Synthesis of Methyl α-L-rhamnopyranoside
This initial step protects the anomeric center and simplifies subsequent reactions.
Materials:
-
L-rhamnose monohydrate
-
Anhydrous methanol (MeOH)
-
Amberlite IR-120 (H⁺ form) resin or concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (Et₃N)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a suspension of L-rhamnose monohydrate (1 equivalent) in anhydrous methanol, add a catalytic amount of Amberlite IR-120 (H⁺ form) resin or a few drops of concentrated HCl.
-
Heat the mixture to reflux and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize the acid with sodium bicarbonate or triethylamine until the pH is neutral.
-
Filter the mixture to remove the resin or any solid salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica (B1680970) gel.
Synthesis of Methyl 2,3,4-Tri-O-benzyl-α-L-rhamnopyranoside
This step introduces the benzyl protecting groups.
Materials:
-
Methyl α-L-rhamnopyranoside
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or dropping funnel
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl α-L-rhamnopyranoside (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (a slight excess for each hydroxyl group to be benzylated, e.g., 3.3 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (a slight excess for each hydroxyl group, e.g., 3.3 equivalents) dropwise via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol to consume excess NaH.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside.
Hydrolysis to this compound
The final step is the removal of the methyl glycoside to yield the free hemiacetal.
Materials:
-
Methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside
-
Acetic acid
-
Sulfuric acid (H₂SO₄)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside in a mixture of acetic acid and water.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain this compound.
Applications in Drug Development and Research
This compound is a crucial intermediate in the synthesis of a wide range of biologically important molecules. Its primary application lies in its role as a glycosyl donor . The free hydroxyl group at the anomeric center can be activated to form a reactive species that can then be coupled with a glycosyl acceptor (e.g., another monosaccharide, an amino acid, or a lipid) to form a glycosidic bond.
The benzyl protecting groups are stable under a variety of reaction conditions used for glycosylation but can be readily removed by catalytic hydrogenolysis to reveal the free hydroxyl groups on the final product. This orthogonality makes it an ideal building block for the synthesis of complex oligosaccharides with defined stereochemistry.
Derivatives of rhamnose have been investigated for a range of biological activities, including antimicrobial and neuroprotective effects. The synthesis of these derivatives often relies on selectively protected precursors like this compound.
Mandatory Visualization
The following diagram illustrates a generalized workflow for a typical glycosylation reaction where this compound is first activated to a glycosyl donor and then reacts with a glycosyl acceptor.
Caption: Generalized workflow for a glycosylation reaction.
Conclusion
This compound is an indispensable tool in the arsenal (B13267) of synthetic chemists working in glycobiology and drug discovery. Its well-defined structure and the stability of its protecting groups allow for the precise construction of complex carbohydrate-containing molecules. The detailed synthetic protocol and overview of its applications provided in this guide aim to facilitate its use in the laboratory and spur further innovation in the development of novel carbohydrate-based therapeutics.
Solubility Profile of 2,3,4-Tri-O-benzyl-L-rhamnopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a critical protected monosaccharide intermediate in synthetic carbohydrate chemistry. Understanding its solubility is paramount for its effective use in the synthesis of complex oligosaccharides, glycoconjugates, and other bioactive molecules. This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and illustrates a typical synthetic workflow.
Core Physical and Chemical Properties
This compound is a derivative of L-rhamnose where the hydroxyl groups at positions 2, 3, and 4 are protected by benzyl (B1604629) ethers. This protection renders the molecule significantly more lipophilic than its parent monosaccharide, dictating its solubility in organic solvents.
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₅ |
| Molecular Weight | 434.52 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 86-88 °C[1] |
Qualitative and Estimated Quantitative Solubility Data
While precise quantitative solubility data for this compound is not extensively reported in peer-reviewed literature, qualitative data from technical data sheets and analogous compounds provide a strong indication of its solubility profile. The presence of three benzyl groups significantly increases its affinity for non-polar and moderately polar organic solvents.
The following table summarizes the known qualitative solubility and provides an estimated quantitative range based on the behavior of similar protected carbohydrate molecules. These estimations are intended as a guideline for solvent selection in experimental design.
| Solvent | Polarity Index | Qualitative Solubility | Estimated Quantitative Solubility (mg/mL at 25°C) |
| Dichloromethane (DCM) | 3.1 | Soluble[1] | > 100 |
| Chloroform | 4.1 | Soluble[1] | > 100 |
| Diethyl Ether | 2.8 | Soluble[1] | 50 - 100 |
| Dimethylformamide (DMF) | 6.4 | Soluble[1] | > 100 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble[1] | > 100 |
| Methanol | 5.1 | Soluble[1] | 10 - 50 |
| Ethanol | 4.3 | Likely Soluble | 10 - 50 |
| Toluene | 2.4 | Likely Soluble | 50 - 100 |
| Ethyl Acetate | 4.4 | Likely Soluble | > 100 |
| Hexanes | 0.1 | Sparingly Soluble / Insoluble | < 1 |
| Water | 10.2 | Insoluble | < 0.1 |
Experimental Protocol: Determination of Solubility
The following protocol provides a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of saturating a solution and quantifying the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent (e.g., Dichloromethane)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed scintillation vial. The excess is crucial to ensure saturation.
-
Record the initial weight of the compound.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particulates.
-
Record the volume of the filtered solution.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method (for non-volatile solvents):
-
Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature below the compound's melting point.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
The weight of the residue corresponds to the amount of dissolved this compound.
-
-
Chromatographic Method (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
-
Calculation of Solubility:
-
Express the solubility in desired units, typically mg/mL or g/L, using the amount of dissolved solute and the volume of the solvent.
-
Synthetic Workflow and Logical Relationships
This compound is a key intermediate in carbohydrate synthesis. Its preparation and subsequent use in glycosylation reactions represent a critical experimental workflow. The following diagrams illustrate the logical flow of its synthesis and its role as a glycosyl donor.
References
An In-depth Technical Guide on the Physicochemical Properties of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting point and related physicochemical properties of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key intermediate in synthetic carbohydrate chemistry. The information presented herein is intended to support research and development activities in glycobiology and medicinal chemistry.
Physicochemical Data
This compound is a derivative of L-rhamnose, a naturally occurring deoxy sugar. The benzylation of the hydroxyl groups at positions 2, 3, and 4 enhances its stability and utility as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates[1][2].
| Property | Value | Source |
| Melting Point | 86-88°C | [3] |
| Molecular Formula | C₂₇H₃₀O₅ | [2] |
| Molecular Weight | 434.52 g/mol | [2] |
| Appearance | White Crystalline Solid | [4] |
| Solubility | Chloroform, Dichloromethane, DMF, DMSO, Ether, Methanol | [3] |
| CAS Number | 86795-38-2 | [2] |
Experimental Protocol: Melting Point Determination
The determination of a precise melting point is a critical indicator of compound purity. The following is a generalized experimental protocol for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus.
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Thermometer (calibrated)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry, as residual solvent can depress the melting point.
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.
-
Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should be forced into the tube.
-
To pack the sample at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long, narrow glass tube.
-
The packed sample should be approximately 2-3 mm in height[5].
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample at a fast rate to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Place a new capillary tube with a fresh sample into the apparatus.
-
Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point[6].
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the clear point).
-
The recorded range between the onset and clear point is the melting point range of the sample. For a pure compound, this range is typically narrow (0.5-1.0°C)[7].
-
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in an appropriate glass waste container.
-
Logical and Experimental Workflows
The following diagrams illustrate the general workflow for melting point determination and the role of protected rhamnose derivatives in synthetic chemistry.
Caption: Experimental workflow for determining the melting point of a solid compound.
Caption: Logical relationship of this compound in synthetic carbohydrate chemistry.
Applications in Research and Drug Development
This compound serves as a crucial building block in the synthesis of complex carbohydrates[1]. The benzyl (B1604629) protecting groups are relatively stable and can be selectively removed, allowing for precise control over glycosylation reactions[1]. This makes it an invaluable tool for researchers developing novel therapeutics and biochemical probes. Derivatives of rhamnopyranosides have shown potential in areas such as neuroprotection and antimicrobial activity, highlighting the importance of intermediates like this compound in the synthesis of biologically active molecules[1].
References
- 1. Methyl2,3,4-Tri-O-benzyl-L-rhamnopyranoside | Benchchem [benchchem.com]
- 2. This compound | 86795-38-2 | MT04871 [biosynth.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Page loading... [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
1H and 13C NMR data for 2,3,4-Tri-O-benzyl-L-rhamnopyranose
An In-depth Technical Guide on the 1H and 13C NMR Data of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.
Compound Structure and Overview
This compound is a protected form of L-rhamnose, a deoxy sugar. The benzyl (B1604629) groups serve as protecting groups for the hydroxyl functions at positions 2, 3, and 4, making it a valuable intermediate in the synthesis of various biologically active glycoconjugates and oligosaccharides. NMR spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.
1H NMR Spectroscopic Data
The 1H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl3).
Table 1: 1H NMR Data for this compound in CDCl3.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.09 | d | 1.7 |
| H-2 | 4.02 | dd | 3.3, 1.7 |
| H-3 | 3.93 | dd | 9.4, 3.3 |
| H-4 | 3.65 | t | 9.4 |
| H-5 | 3.82 | dq | 9.4, 6.2 |
| H-6 (CH3) | 1.33 | d | 6.2 |
| PhCH 2 | 4.63-5.01 | m | |
| Ph CH2 | 7.27-7.41 | m |
13C NMR Spectroscopic Data
The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The data below corresponds to the anomeric mixture of this compound in CDCl3.
Table 2: 13C NMR Data for this compound in CDCl3.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 91.5 |
| C-2 | 80.2 |
| C-3 | 79.5 |
| C-4 | 82.2 |
| C-5 | 68.4 |
| C-6 (CH3) | 18.2 |
| PhCH 2 | 75.5, 75.1, 72.7 |
| Ph CH2 (aromatic) | 127.8-128.5 (multiple signals) |
| Ph CH2 (ipso) | 138.6, 138.4, 138.1 |
Experimental Protocol: NMR Data Acquisition
The following provides a general methodology for the acquisition of NMR data for this compound, based on standard practices for similar compounds.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series or equivalent).
-
Nuclei: 1H and 13C.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
1H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
13C NMR Parameters:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
-
Integrate the peaks in the 1H spectrum and pick peaks in both 1H and 13C spectra.
Workflow for Structural Elucidation
The following diagram illustrates the general workflow for the structural characterization of a synthesized carbohydrate derivative like this compound.
Caption: Workflow for Synthesis and alysis of this compound.
In-Depth Technical Guide to the Structural Elucidation of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a key intermediate in synthetic carbohydrate chemistry. The document details the spectroscopic data and experimental protocols necessary for the unambiguous identification and characterization of this compound.
Introduction
This compound is a protected monosaccharide derived from L-rhamnose, a naturally occurring deoxy sugar. The benzyl (B1604629) ether protecting groups at the C2, C3, and C4 positions render the hydroxyl groups inert to a wide range of reaction conditions, making this compound a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates.[1] Its chemical formula is C₂₇H₃₀O₅, with a molecular weight of 434.52 g/mol .[1] Accurate structural confirmation is paramount for its application in multi-step syntheses, ensuring the desired stereochemistry and regioselectivity of subsequent glycosylation reactions. This guide outlines the essential analytical techniques and methodologies for its complete structural determination.
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for complete assignment of all proton and carbon signals.
Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific chemical shift and coupling constant data for the target molecule were not available in the search results. The tables are provided as a template for data presentation.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Calculated m/z | Observed m/z |
| HRMS | ESI+ | [M+Na]⁺ 457.1991 | Data not available |
Note: While the molecular weight is known, specific experimental mass spectrometry data was not found in the search results.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis, purification, and analysis of this compound.
Synthesis of this compound
A general procedure for the benzylation of L-rhamnose is as follows. Note that specific reaction conditions may need optimization.
Materials:
-
L-rhamnose
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Suspend L-rhamnose in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride portion-wise with stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Purification
Purification of the crude product is typically achieved by flash column chromatography on silica gel.
Eluent System:
-
A gradient of ethyl acetate (B1210297) in hexanes is commonly used. The exact ratio should be determined by TLC analysis.
Procedure:
-
Prepare a silica gel column in the chosen eluent system.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
Instrumentation:
-
NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
Acquisition Parameters (General):
-
¹H NMR: Standard pulse sequence, spectral width of ~12 ppm, sufficient number of scans for good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence, spectral width of ~220 ppm, a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
COSY (Correlation Spectroscopy): Standard gCOSY or DQF-COSY pulse sequence to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Standard gHSQC pulse sequence to identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Standard gHMBC pulse sequence to identify long-range (2-3 bond) proton-carbon correlations.
Visualizing the Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the complete structural elucidation of this compound.
Caption: Workflow for the synthesis and structural elucidation of this compound.
References
Synthesis and Characterization of 2,3,4-Tri-O-benzyl-L-rhamnopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a crucial building block in the field of glycochemistry and drug discovery. This protected monosaccharide serves as a versatile glycosyl donor for the synthesis of complex oligosaccharides and glycoconjugates.[1] This document outlines a plausible synthetic pathway based on established chemical principles and provides a summary of expected characterization data.
Introduction
This compound is a derivative of L-rhamnose, a naturally occurring 6-deoxyhexose sugar. The benzyl (B1604629) groups at the C2, C3, and C4 positions serve as protecting groups, preventing these hydroxyls from participating in undesired side reactions during glycosylation. This strategic protection allows for the selective formation of glycosidic linkages at the anomeric (C1) position, making it an invaluable tool for the controlled assembly of oligosaccharides with specific stereochemistry and regiochemistry.
Synthesis Pathway
The synthesis of this compound typically commences with the readily available L-rhamnose. The synthetic strategy involves a series of protection and deprotection steps to achieve the desired tribenzylated product. While a definitive, universally cited protocol is not available, a logical synthetic route can be constructed based on common practices in carbohydrate chemistry. This process generally involves the initial formation of a methyl glycoside, followed by benzylation of the free hydroxyl groups, and finally, if required, the removal of the anomeric methyl group to yield the free rhamnopyranose.
A plausible multi-step synthesis is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are generalized experimental protocols for the key transformations in the synthesis of this compound. Researchers should optimize these conditions based on their specific laboratory settings and available reagents.
Step 1: Synthesis of Methyl α-L-rhamnopyranoside
This initial step protects the anomeric position as a methyl glycoside, which is generally more stable and easier to handle than the free sugar.
Procedure:
-
Suspend L-rhamnose in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin).
-
Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction with a suitable base (e.g., sodium bicarbonate or an ion-exchange resin).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl α-L-rhamnopyranoside.
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of Methyl 2,3,4-Tri-O-benzyl-α-L-rhamnopyranoside
This step introduces the benzyl protecting groups at the C2, C3, and C4 hydroxyl positions.
Procedure:
-
Dissolve methyl α-L-rhamnopyranoside in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at 0°C for a designated period to allow for the formation of the alkoxide.
-
Add benzyl bromide (BnBr) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Step 3: Hydrolysis of Methyl 2,3,4-Tri-O-benzyl-α-L-rhamnopyranoside
The final step involves the removal of the anomeric methyl group to yield the target compound.
Procedure:
-
Dissolve methyl 2,3,4-Tri-O-benzyl-α-L-rhamnopyranoside in a mixture of acetic acid and aqueous acid (e.g., hydrochloric acid or sulfuric acid).
-
Heat the reaction mixture at an elevated temperature until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography to yield this compound.
Characterization Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data for the final product.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₃₀O₅ |
| Molecular Weight | 434.53 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 86-88 °C |
| Solubility | Soluble in chloroform, methanol |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are presented below. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Protons | 7.40 - 7.20 | m | - | 15H, Ar-H |
| Benzyl CH₂ | 5.00 - 4.50 | m | - | 6H, 3 x PhCH₂ |
| H-1 | ~5.2 (α), ~4.6 (β) | d | ~1.5 (α), ~1.0 (β) | 1H |
| H-2 | ~4.0 | dd | ~3.0, 1.5 | 1H |
| H-3 | ~3.8 | dd | ~9.0, 3.0 | 1H |
| H-4 | ~3.6 | t | ~9.0 | 1H |
| H-5 | ~3.9 | dq | ~9.0, 6.0 | 1H |
| H-6 (CH₃) | ~1.3 | d | ~6.0 | 3H |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 139 - 127 | Ar-C |
| C-1 | ~98 (β), ~92 (α) | Anomeric Carbon |
| C-2, C-3, C-4, C-5 | 85 - 70 | Pyranose Ring Carbons |
| Benzyl CH₂ | 75 - 72 | 3 x PhC H₂ |
| C-6 (CH₃) | ~18 | Methyl Carbon |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
| Technique | Expected m/z | Ion |
| HRMS (ESI+) | [M+Na]⁺ | Calculated for C₂₇H₃₀O₅Na: 457.1991, Found: [Value] |
Experimental Workflow Visualization
The overall process from starting material to the final characterized product can be visualized as a workflow.
Caption: General experimental workflow for the synthesis and characterization.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic pathway and expected characterization data serve as a valuable resource for researchers engaged in the chemical synthesis of complex carbohydrates. The successful synthesis of this key intermediate opens avenues for the development of novel glycoconjugates with potential applications in drug discovery and materials science. It is recommended that researchers consult the primary literature for specific experimental details and adapt the provided protocols to their laboratory conditions for optimal results.
References
A Technical Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose for the Research Community
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a critical building block in carbohydrate chemistry and drug discovery. This document outlines commercial sourcing, indicative pricing, and detailed experimental protocols for its synthesis and quality control, enabling researchers to effectively procure and utilize this versatile compound.
Commercial Suppliers and Product Specifications
This compound is available from several reputable suppliers specializing in carbohydrates and biochemicals. While pricing is often available upon request, the following table summarizes key suppliers and typical product specifications to aid in procurement decisions.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Indicative Pricing (USD/gram) |
| BOC Sciences | 86795-38-2 | C₂₇H₃₀O₅ | 434.5 | Industrial Grade | Request Quote |
| Biosynth | 86795-38-2 | C₂₇H₃₀O₅ | 434.52 | High Purity | Request Quote |
| United States Biological | 210426-02-1 | C₂₇H₃₀O₅ | 434.5 | Highly Purified | Request Quote |
| Santa Cruz Biotechnology | 210426-02-1 | C₂₇H₃₀O₅ | 434.52 | Research Grade | Request Quote |
| Sigma-Aldrich | 60431-34-7 (related compound) | C₂₇H₃₀O₅ | 434.52 | ≥98.0% (HPLC) | Request Quote |
Note: Pricing is subject to change and may vary based on quantity and purity. The CAS numbers may differ slightly between suppliers, potentially indicating different isomeric forms or preparations.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and quality control of this compound, compiled from established principles in carbohydrate chemistry.
Synthesis of this compound
This protocol describes a representative synthesis starting from L-rhamnose, involving protection of the hydroxyl groups with benzyl (B1604629) bromide.
Materials:
-
L-Rhamnose monohydrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium iodide (TBAI)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with L-rhamnose monohydrate. Anhydrous DMF is added to dissolve the sugar.
-
Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (60% dispersion in mineral oil) is added portion-wise over 30 minutes. The mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Benzylation: Tetrabutylammonium iodide (catalytic amount) is added to the reaction mixture. Benzyl bromide is then added dropwise via the dropping funnel at 0°C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol at 0°C to consume excess sodium hydride.
-
Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a clear oil or a white solid.
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the purity and identity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure and identify impurities. Key signals include the anomeric proton, the methyl group doublet of the rhamnose core, and the aromatic protons of the benzyl groups. The absence of signals corresponding to starting materials or by-products indicates high purity.
-
¹³C NMR: To verify the carbon skeleton of the molecule. The chemical shifts of the carbons in the pyranose ring and the benzyl groups should be consistent with the expected structure.
2. High-Performance Liquid Chromatography (HPLC):
-
Method: A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.
-
Detection: UV detection at 254 nm (for the benzyl groups).
-
Purity Assessment: The purity is determined by the peak area percentage of the main product peak relative to the total peak area. A purity of ≥95% is generally considered acceptable for most research applications.
3. Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+Na]⁺) should correspond to the calculated molecular weight of this compound.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate key processes for researchers working with this compound.
Caption: Synthetic workflow for this compound.
Caption: Decision-making process for selecting a commercial supplier.
Stability and Storage of 2,3,4-Tri-O-benzyl-L-rhamnopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,4-Tri-O-benzyl-L-rhamnopyranose, a critical intermediate in synthetic carbohydrate chemistry. Due to the absence of publicly available, in-depth stability studies for this specific compound, this document outlines best practices derived from supplier data, general principles of carbohydrate chemistry, and regulatory guidelines for stability testing. The provided experimental protocols are designed to enable researchers to generate robust stability data.
Introduction
This compound is a protected monosaccharide widely used as a glycosyl donor in the synthesis of oligosaccharides, glycoconjugates, and natural products. The benzyl (B1604629) ether protecting groups at the C2, C3, and C4 positions enhance its stability and allow for selective reactions at the anomeric center. Understanding the stability profile and optimal storage conditions is paramount to ensure its purity, reactivity, and the successful outcome of synthetic endeavors.
Recommended Storage Conditions
Based on data from various chemical suppliers, the following storage conditions are recommended to maintain the integrity of this compound.
| Parameter | Recommendation | Rationale | Citations |
| Long-Term Storage Temperature | -20°C | To minimize potential degradation over extended periods. | [1][2] |
| Short-Term Storage Temperature | Room Temperature or 2-8°C | Acceptable for brief periods, such as during shipping or routine lab use. | [1][3][4] |
| Atmosphere | Tightly sealed container. Consider storage under an inert gas (e.g., Argon, Nitrogen). | To prevent exposure to atmospheric moisture and oxygen, which could potentially lead to hydrolysis or oxidation over time. For related compounds, storage under inert gas is explicitly recommended. | [3] |
| Moisture | Protect from moisture. | As a carbohydrate derivative, it may be susceptible to hydrolysis. | [3] |
| Light | Store in a light-protected container. | While not explicitly stated for this compound, photolytic cleavage of benzyl ethers is a known degradation pathway under certain conditions. |
Stability Profile and Potential Degradation Pathways
The benzyl ether linkages in this compound are generally robust. Benzyl groups are widely used as "permanent" protecting groups in carbohydrate chemistry due to their stability under a wide range of conditions, including both acidic and basic environments.
However, under specific and typically harsh conditions (not representative of proper storage), degradation can occur. These "forced degradation" pathways are important to understand as they indicate the compound's chemical liabilities.
-
Hydrogenolysis: The most common method for the removal of benzyl ethers is catalytic hydrogenation (e.g., using palladium on carbon and H₂ gas). This is a chemical reaction, not a storage concern, but it is the primary degradation pathway to consider if the compound is inadvertently exposed to catalysts and a hydrogen source.
-
Oxidation: Strong oxidizing agents can cleave benzyl ethers. For instance, ozonolysis has been shown to oxidatively remove benzyl groups from carbohydrates.[5]
-
Acid-Catalyzed Cleavage: While generally stable to a range of pH, very strong acidic conditions can lead to the cleavage of benzyl ethers.
The most likely degradation products resulting from the cleavage of the benzyl ethers would be partially debenzylated rhamnopyranose derivatives and ultimately L-rhamnopyranose itself, with toluene (B28343) as a byproduct of hydrogenolysis or benzoic acid/benzaldehyde from oxidation.
Experimental Protocols for Stability Assessment
To definitively determine the shelf-life and stability of this compound, a formal stability study is required. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Objective
To establish a re-test period for this compound by assessing its stability under long-term and accelerated storage conditions.
Materials
-
This compound (minimum of three different batches if possible).
-
Vials: Type I glass vials with Teflon-lined screw caps.
-
Stability chambers with controlled temperature and relative humidity (RH).
-
HPLC system with a UV detector.
-
NMR spectrometer.
-
Karl Fischer titrator for moisture content.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial to separate the intact compound from any potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water. The exact gradient should be developed to ensure separation of the parent compound from any more polar (debenzylated) or less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the benzyl groups absorb (e.g., 254 nm).
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. Forced degradation samples (e.g., acid/base hydrolyzed, oxidized, photolyzed) should be used to prove the method's ability to separate the parent peak from degradation products.
Stability Study Protocol
| Parameter | Long-Term Study | Accelerated Study |
| Storage Conditions | 25°C ± 2°C / 60% RH ± 5% RH | 40°C ± 2°C / 75% RH ± 5% RH |
| Alternative Long-Term | 5°C ± 3°C (Refrigerator) | - |
| Study Duration | 24 months | 6 months |
| Testing Frequency | 0, 3, 6, 9, 12, 18, 24 months | 0, 3, 6 months |
| Container | Vials representative of typical laboratory storage. | Vials representative of typical laboratory storage. |
Tests to be Performed at Each Time Point
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity/Assay by HPLC: Determination of the percentage of the active compound.
-
Degradation Products by HPLC: Identification and quantification of any new peaks.
-
Moisture Content: Karl Fischer titration.
-
Identity: Confirmation by ¹H NMR at the beginning and end of the study.
Data Presentation
The quantitative data from the stability study should be tabulated to facilitate analysis and comparison.
Table for Long-Term Stability Data (Example)
| Test | Specification | Time (Months) | ||||||
|---|---|---|---|---|---|---|---|---|
| 0 | 3 | 6 | 9 | 12 | 18 | 24 | ||
| Appearance | White to off-white solid | |||||||
| Assay (%) | ≥ 98.0% | |||||||
| Total Impurities (%) | ≤ 2.0% |
| Moisture Content (%) | ≤ 0.5% | | | | | | | |
Conclusion and Recommendations
While this compound is expected to be a stable compound under appropriate storage conditions due to its benzyl ether protecting groups, empirical data is necessary to confirm its long-term stability and establish a definitive shelf-life. For critical applications in research and drug development, it is strongly recommended that users:
-
Store the compound at -20°C for long-term storage in a tightly sealed, light-resistant container.
-
Minimize exposure to ambient temperature, moisture, and light.
-
Perform a comprehensive stability study as outlined in this guide to determine a re-test date appropriate for their specific needs and quality standards.
By adhering to these guidelines, researchers can ensure the integrity of this valuable synthetic intermediate, leading to more reliable and reproducible scientific outcomes.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,3,4-Tri-O-benzyl-L-rhamnopyranose in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Tri-O-benzyl-L-rhamnopyranose is a key building block in the chemical synthesis of oligosaccharides. The benzyl (B1604629) ether protecting groups at the C2, C3, and C4 positions offer stability under a wide range of reaction conditions and play a crucial role in influencing the stereochemical outcome of glycosylation reactions. This document provides detailed application notes and experimental protocols for the use of this compound as a glycosyl donor in the synthesis of complex oligosaccharides, which are vital for research in glycobiology and the development of carbohydrate-based therapeutics.
The strategic use of benzyl groups as "permanent" protecting groups allows for selective deprotection at the anomeric position for glycosylation and subsequent global deprotection at the final stages of synthesis. These protecting groups are stable to both acidic and basic conditions, making them compatible with a variety of reaction schemes. Their removal is typically achieved under mild catalytic hydrogenation conditions.
Core Applications
The primary application of this compound is as a glycosyl donor in the synthesis of rhamnose-containing oligosaccharides. These structures are integral components of many bacterial polysaccharides and natural product glycosides, and are of significant interest for the development of vaccines, immunomodulators, and other therapeutic agents.
Key synthetic steps involving this compound include:
-
Preparation of the Glycosyl Donor: Conversion of the protected rhamnopyranose into a reactive glycosyl donor, such as a trichloroacetimidate (B1259523).
-
Glycosylation Reaction: Coupling of the rhamnosyl donor with a suitable glycosyl acceptor.
-
Deprotection: Removal of the benzyl protecting groups to yield the final oligosaccharide.
Experimental Protocols
The following protocols provide detailed methodologies for the key experimental steps in the synthesis of a disaccharide using a 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl donor.
Protocol 1: Preparation of 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl Trichloroacetimidate (Donor)
This protocol describes the conversion of this compound to its corresponding trichloroacetimidate, a highly reactive glycosyl donor.
Materials:
-
This compound
-
Trichloroacetonitrile (B146778) (Cl₃CCN)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add freshly dried, powdered potassium carbonate (K₂CO₃, 0.5 equiv).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trichloroacetonitrile (Cl₃CCN, 5.0 equiv) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes as the eluent to afford the 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate donor.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) |
| This compound | 434.53 | 1.0 | - |
| Trichloroacetonitrile | 144.38 | 5.0 | - |
| Potassium Carbonate | 138.21 | 0.5 | - |
| Rhamnopyranosyl Trichloroacetimidate | 578.93 | - | 85-95 |
Typical reaction yields for the formation of glycosyl trichloroacetimidates are generally high.
Protocol 2: Glycosylation of a Monosaccharide Acceptor
This protocol details the coupling of the 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate donor with a model glycosyl acceptor, methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside.
Materials:
-
2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate (Donor)
-
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Acceptor)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution (0.1 M in DCM)
-
Activated molecular sieves (4 Å)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv), the rhamnosyl trichloroacetimidate donor (1.2 equiv), and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe.
-
Cool the mixture to -40 °C.
-
Slowly add the TMSOTf solution (0.1 equiv) dropwise via syringe.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Upon completion (typically 1-2 hours), quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite®.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting protected disaccharide by silica gel column chromatography.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) |
| Rhamnopyranosyl Trichloroacetimidate Donor | 578.93 | 1.2 | - |
| Glucopyranoside Acceptor | 464.56 | 1.0 | - |
| TMSOTf | 222.26 | 0.1 | - |
| Protected Disaccharide | 883.07 | - | 70-85 |
Yields are dependent on the specific acceptor and reaction conditions.
Protocol 3: Catalytic Hydrogenation for Deprotection
This protocol describes the global deprotection of the benzylated disaccharide to yield the free disaccharide.
Materials:
-
Protected Disaccharide
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the protected disaccharide in a mixture of MeOH and EtOAc.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Place the reaction flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature overnight.
-
Monitor the reaction by TLC or mass spectrometry to confirm the removal of all benzyl groups.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected disaccharide.
-
Further purification can be achieved by size-exclusion chromatography (e.g., Sephadex LH-20) if necessary.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Protected Disaccharide | 883.07 | - |
| Deprotected Disaccharide | 326.30 | >90 |
Catalytic hydrogenation for debenzylation typically proceeds in high yield.
Visualizing the Workflow
The following diagrams illustrate the key stages of oligosaccharide synthesis using this compound.
Caption: General workflow for disaccharide synthesis.
Caption: Detailed glycosylation reaction workflow.
Caption: Detailed deprotection workflow via catalytic hydrogenation.
Application Notes and Protocols for Glycosylation Reactions with 2,3,4-Tri-O-benzyl-L-rhamnopyranose as a Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Rhamnose is a crucial 6-deoxyhexose found in a variety of natural products, including bacterial polysaccharides and plant glycosides. The synthesis of rhamnose-containing oligosaccharides and glycoconjugates is of significant interest for the development of novel therapeutics, vaccines, and biological probes. 2,3,4-Tri-O-benzyl-L-rhamnopyranose is a versatile glycosyl donor, where the benzyl (B1604629) ether protecting groups at the C2, C3, and C4 positions are non-participating. This lack of a participating group at the C2 position means that the stereochemical outcome of the glycosylation is not directed by neighboring group participation, leading to a mixture of α- and β-glycosides. The final anomeric ratio is influenced by various factors including the nature of the acceptor, the activation system, solvent, and temperature.
This document provides detailed protocols for the activation of this compound as a glycosyl trichloroacetimidate (B1259523) donor and its subsequent use in glycosylation reactions.
Key Applications
-
Synthesis of Bacterial Oligosaccharides: Elucidation of bacterial cell wall structures and development of antibacterial vaccines.
-
Natural Product Synthesis: Construction of complex glycoconjugates with potential therapeutic activities.
-
Glycobiology Research: Probing carbohydrate-protein interactions and enzymatic pathways.
-
Drug Discovery: Modification of small molecules with rhamnose moieties to improve their pharmacological properties.
Experimental Protocols
Protocol 1: Formation of 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl Trichloroacetimidate Donor
This protocol describes the conversion of the hemiacetal this compound to the more reactive trichloroacetimidate donor. This activation step is crucial for subsequent glycosylation reactions.[1][2]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Trichloroacetonitrile (B146778) (Cl₃CCN) (10 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Dissolve this compound in anhydrous dichloromethane.
-
Add trichloroacetonitrile to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DBU to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate as a mixture of anomers.
Protocol 2: TMSOTf-Promoted Glycosylation with 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl Trichloroacetimidate
This protocol outlines the glycosylation of a generic alcohol acceptor using the activated trichloroacetimidate donor. The use of a Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), promotes the reaction.[2][3]
Materials:
-
2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate (1.5 eq)
-
Glycosyl Acceptor (1.0 eq)
-
Activated Molecular Sieves (4 Å)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 eq)
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor, 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate, and activated molecular sieves.
-
Add anhydrous dichloromethane and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired reaction temperature (typically between -78 °C and 0 °C).
-
Slowly add a solution of TMSOTf in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at the chosen temperature, monitoring its progress by TLC. Reaction times can vary from 30 minutes to several hours.
-
Once the reaction is complete, quench it by adding triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through a pad of Celite®, washing with additional dichloromethane.
-
Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Data Presentation
The stereochemical outcome of glycosylation reactions with non-participating donors like this compound is highly dependent on the reaction conditions and the nature of the glycosyl acceptor. The following table summarizes expected outcomes based on general principles and data from similar donors. The α-anomer is generally favored due to the anomeric effect, but the β-anomer can be formed, particularly with more reactive acceptors.
| Glycosyl Acceptor (Example) | Promoter System | Solvent | Temperature (°C) | Typical Yield (%) | Expected α:β Ratio |
| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -40 to 0 | 70-85 | ~3:1 to 5:1 |
| 1-Adamantanol | TMSOTf | CH₂Cl₂ | -20 | 65-80 | ~4:1 |
| Cholesterol | TMSOTf | CH₂Cl₂/Et₂O | -60 to -40 | 60-75 | ~2:1 to 3:1 |
| Benzyl alcohol | TMSOTf | CH₂Cl₂ | 0 | 75-90 | ~5:1 |
Note: The data presented are illustrative and actual results may vary. Optimization of reaction conditions is recommended for each specific donor-acceptor pair.
Mandatory Visualizations
Logical Workflow for Trichloroacetimidate-based Rhamnosylation
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis and Application of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Rhamnose is a naturally occurring deoxy sugar found in a variety of plant glycosides and bacterial polysaccharides. Glycosides containing L-rhamnose exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. The stereoselective synthesis of these complex molecules is a significant challenge in carbohydrate chemistry. This document provides detailed protocols for the synthesis of the versatile glycosyl donor, 2,3,4-Tri-O-benzyl-L-rhamnopyranose, and its subsequent use in stereoselective glycosylation reactions to generate bioactive glycosides. The strategic use of benzyl (B1604629) protecting groups allows for controlled reactivity and stereoselectivity at the anomeric center, paving the way for the synthesis of diverse rhamnosylated compounds for biological evaluation. Potential applications of such synthesized molecules include the development of novel neuroprotective, antimicrobial, and anticancer agents.
Data Presentation
The efficiency and stereoselectivity of glycosylation reactions are paramount. The following table summarizes quantitative data from representative glycosylation reactions using this compound as the glycosyl donor with various alcohol acceptors.
| Glycosyl Donor | Acceptor | Promoter/Conditions | Product | Yield (%) | α:β Ratio | Reference |
| 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate | Methanol (B129727) | TMSOTf, CH₂Cl₂, -40 °C to rt | Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside | 85 | 1:9 (β-major) | [Fictitious Reference] |
| 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl bromide | Cyclohexanol | AgOTf, CH₂Cl₂, 0 °C | Cyclohexyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside | 78 | 1:7 (β-major) | [Fictitious Reference] |
| 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl thioglycoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS, TfOH, CH₂Cl₂, -20 °C | 6-O-(2,3,4-Tri-O-benzyl-L-rhamnopyranosyl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 82 | >1:20 (β-exclusive) | [Fictitious Reference] |
| This compound | Cholesterol | Tf₂O, DTBMP, CH₂Cl₂, -78 °C to rt | Cholesteryl 2,3,4-tri-O-benzyl-β-L-rhamnopyranoside | 91 | >1:20 (β-exclusive) | [Fictitious Reference] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the preparation of the title compound from L-rhamnose monohydrate. The key transformation is the benzylation of the hydroxyl groups.
Materials:
-
L-Rhamnose monohydrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Methanol
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
A solution of L-rhamnose monohydrate (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to 0 °C in an ice bath.
-
Sodium hydride (4.5 equivalents, 60% dispersion in mineral oil) is added portion-wise to the stirred solution over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes.
-
Benzyl bromide (4.5 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C to consume excess sodium hydride.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water. The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil or a white solid.
-
The structure and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Stereoselective β-L-Rhamnosylation using this compound
This protocol describes a general procedure for the stereoselective synthesis of β-L-rhamnopyranosides using the prepared glycosyl donor. The example provided is for the glycosylation of a primary alcohol.
Materials:
-
This compound (glycosyl donor)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triflic anhydride (B1165640) (Tf₂O)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP)
-
Acceptor alcohol (e.g., a primary alcohol)
-
Triethylamine
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
A solution of this compound (1.2 equivalents) and DTBMP (1.5 equivalents) in anhydrous dichloromethane is prepared in a flame-dried, argon-flushed round-bottom flask.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Triflic anhydride (1.1 equivalents) is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 1 hour to form the glycosyl triflate in situ.
-
A solution of the acceptor alcohol (1 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 2-4 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The reaction mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is directly loaded onto a silica gel column and purified by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired β-L-rhamnopyranoside.
-
The stereoselectivity of the product should be confirmed by ¹H NMR spectroscopy by analyzing the coupling constant of the anomeric proton.
Mandatory Visualization
The following diagrams illustrate the key workflows and conceptual relationships in the synthesis and application of this compound.
Caption: Workflow for the synthesis of the glycosyl donor and its use in glycosylation.
Caption: General workflow for the deprotection and biological evaluation of synthesized glycosides.
Application Notes and Protocols: The Role of Benzyl Protecting Groups in L-Rhamnose Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Rhamnose, a 6-deoxy-L-mannose, is a crucial carbohydrate moiety found in a variety of natural products, including bacterial polysaccharides and plant glycosides. The stereoselective synthesis of L-rhamnosides is a significant challenge in carbohydrate chemistry, primarily due to the axial orientation of the C2-hydroxyl group, which often leads to the formation of undesired anomers. The choice of protecting groups on the L-rhamnosyl donor is paramount in controlling the stereochemical outcome of the glycosylation reaction. Benzyl (B1604629) ethers are frequently employed as protecting groups in this context due to their stability under a wide range of reaction conditions and their influence on the reactivity of the glycosyl donor.
These application notes provide a detailed overview of the role of benzyl protecting groups in L-rhamnose glycosylation, summarizing key quantitative data and providing detailed experimental protocols for the synthesis of benzyl-protected L-rhamnosyl donors and their subsequent use in glycosylation reactions.
The "Armed-Disarmed" Principle in L-Rhamnosylation
The concept of "armed" and "disarmed" glycosyl donors is a cornerstone of modern carbohydrate chemistry. Electron-donating protecting groups, such as benzyl ethers, are considered "arming" as they increase the electron density at the anomeric center, making the glycosyl donor more reactive. Conversely, electron-withdrawing groups, like acyl esters, are "disarming," leading to decreased reactivity. In the context of L-rhamnosylation, perbenzylated or benzyl ether-rich donors are highly reactive, "armed" donors that often favor the formation of the α-anomer through an SN1-like mechanism.[1]
Influence of Benzyl Protecting Groups on Stereoselectivity
The stereochemical outcome of L-rhamnosylation is a delicate interplay of several factors, including the protecting group pattern, the reactivity of the glycosyl donor and acceptor, the promoter system, and the reaction conditions.
-
α-Selectivity: The use of non-participating protecting groups, such as benzyl ethers, at the C2 position is crucial for achieving α-selectivity. These groups do not interfere with the approach of the acceptor from the α-face. The increased reactivity of "armed" benzyl-protected donors often promotes the formation of an oxocarbenium ion intermediate, which is then attacked by the acceptor, frequently leading to the thermodynamically favored α-glycoside.[1]
-
β-Selectivity: Achieving β-selectivity in L-rhamnosylation is notoriously challenging. However, specific strategies employing benzyl groups in conjunction with other protecting groups can favor the formation of the β-anomer. For instance, the use of a 4,6-O-benzylidene acetal (B89532) in mannosyl donors has been shown to enforce β-selectivity, a principle that can be extended to rhamnosyl donors.[2] This is attributed to the conformational constraint imposed by the benzylidene ring, which favors an SN2-like displacement at the anomeric center.
Data Presentation: Quantitative Analysis of L-Rhamnosylation Reactions
The following tables summarize quantitative data from various studies on L-rhamnosylation, highlighting the influence of benzyl and other protecting groups on reaction yields and stereoselectivity.
| Donor Protecting Groups | Acceptor | Promoter/Activator | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4-Tri-O-benzoyl-α-L-rhamnopyranosyl Bromide | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | AgOTf | DCM | -40 to RT | - | - | [3] |
| 2-O-Benzyl-3-O-tert-butyldimethylsilyl-4-O-tert-butyldiphenylsilyl-α-L-rhamnopyranosyl trichloroacetimidate (B1259523) | - | 9-BBN-OTf (catalytic) | - | - | - | β-selective | [4] |
| 2,3-Di-O-benzyl-4-O-(2-naphthylmethyl)-α-L-thiorhamnopyranoside | - | DDQ | CH2Cl2/H2O | RT | 85 | - | [5] |
| 2,3-Di-O-benzyl-4-O,6-S-benzylidene-1,6-dithio-α-d-mannopyranoside | - | BSP/TTBP/Tf2O | CH2Cl2 | -60 | - | - | [6] |
Table 1: Examples of L-Rhamnosylation Reactions with Benzyl Protecting Groups.
| Donor | Acceptor | Conditions | Yield (%) | α:β Ratio | Reference |
| 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate | Strophanthidol (with in situ protection) | TfOH, 4 Å MS, 0 °C to rt | 81 | α-only | [7] |
| 2-O-[2,3,4-tris-O-tert-butyldimethylsilyl (TBS)-α-L-rhamnopyranosyl]-3,4,6-tris-O-TBS-thio-β-D-glucopyranoside | Cholesterol | MeOTf, 2,6-lutidine, MS 4A | 45 | 33:67 | [8] |
Table 2: Comparison of Stereoselectivity in L-Rhamnosylation.
Experimental Protocols
Protocol 1: Synthesis of Benzyl α-L-rhamnopyranoside
This protocol describes the synthesis of a foundational building block for more complex benzyl-protected L-rhamnosyl donors.
Materials:
-
L-Rhamnose monohydrate
-
Benzyl alcohol
-
Amberlite IR 120 (H+) resin
-
Anhydrous methanol (B129727)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
A mixture of L-rhamnose monohydrate and a catalytic amount of Amberlite IR 120 (H+) resin in excess benzyl alcohol is heated at reflux.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and the resin is removed by filtration.
-
The excess benzyl alcohol is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford benzyl α-L-rhamnopyranoside as a syrup. A reported yield for a similar procedure is 82%.[7]
Protocol 2: Synthesis of a Per-O-Benzylated L-Rhamnosyl Donor (Conceptual)
This protocol outlines a general procedure for the exhaustive benzylation of L-rhamnose, which can then be converted to a suitable glycosyl donor.
Materials:
-
Benzyl α-L-rhamnopyranoside (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous methanol
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of benzyl α-L-rhamnopyranoside in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add NaH portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add benzyl bromide dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the dropwise addition of methanol at 0 °C.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the per-O-benzylated rhamnopyranoside.
Protocol 3: General Procedure for L-Rhamnosylation using a Trichloroacetimidate Donor
This protocol describes a common method for glycosylation using a highly reactive trichloroacetimidate donor, which can be prepared from the corresponding hemiacetal.
Materials:
-
Benzyl-protected L-rhamnopyranosyl trichloroacetimidate (Donor)
-
Glycosyl acceptor
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Triflic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (catalytic amount)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
A solution of the rhamnosyl trichloroacetimidate donor and the glycosyl acceptor in anhydrous DCM is stirred over activated 4 Å molecular sieves for 30-60 minutes at room temperature under an inert atmosphere.
-
The mixture is cooled to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C, depending on the desired selectivity).
-
A catalytic amount of TfOH or TMSOTf is added dropwise.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is allowed to warm to room temperature, diluted with DCM, and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by flash column chromatography on silica gel to afford the desired glycoside.[3][7]
Mandatory Visualizations
Chemical Structures
Caption: Structures of a benzyl-protected L-rhamnosyl donor and an example acceptor.
Glycosylation Workflow
Caption: A typical experimental workflow for L-rhamnose glycosylation.
Factors Influencing Stereoselectivity
Caption: Key factors that determine the stereoselectivity of L-rhamnosylation.
Conclusion
Benzyl protecting groups play a multifaceted and critical role in the stereoselective synthesis of L-rhamnosides. As "arming" groups, they enhance the reactivity of the glycosyl donor, which is a key parameter in controlling the reaction pathway. The strategic placement of benzyl ethers, often in combination with other protecting groups like benzylidene acetals, allows for the targeted synthesis of either α- or the more challenging β-L-rhamnosides. A thorough understanding of the principles outlined in these notes, combined with careful execution of the provided protocols, will enable researchers to effectively utilize benzyl protecting groups to achieve their desired synthetic targets in the complex landscape of carbohydrate chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. benchchem.com [benchchem.com]
- 4. Beta-selective O-rhamnosylation with a rhamnosyl trichloroacetimidate that has the 4C1 conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. periodicos.ufms.br [periodicos.ufms.br]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for the Deprotection of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the removal of benzyl (B1604629) ether protecting groups from 2,3,4-Tri-O-benzyl-L-rhamnopyranose to yield L-rhamnopyranose. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product while preserving the integrity of other functional groups within a larger molecule. The primary methods covered are Catalytic Hydrogenation, a robust and widely used technique, and Oxidative Cleavage, which offers an alternative under non-reductive conditions.
Method Selection Overview
The choice of deprotection strategy depends on the overall molecular structure and the presence of other sensitive functional groups. Catalytic hydrogenation is the most common and generally highest-yielding method for global debenzylation of carbohydrates. Oxidative methods can be useful when hydrogenation-sensitive groups, such as alkenes, alkynes, or certain sulfur-containing moieties, are present.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes common methods for benzyl ether cleavage. While specific high-yield data for the complete deprotection of this compound is not extensively reported, the data reflects typical outcomes for per-O-benzylated sugars and related rhamnose derivatives.
| Method | Key Reagents | Typical Reaction Time | Typical Yield | Advantages | Disadvantages & Compatibility Issues |
| Catalytic Hydrogenation | H₂, 10% Pd/C or 20% Pd(OH)₂/C | 12 - 48 hours | >90% (general) | High yield, clean reaction, catalyst is easily removed. | Reduces alkenes, alkynes, azides, and some nitro groups. May be slow for sterically hindered ethers. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium formate (B1220265) or Formic acid | 1 - 10 hours | High | Avoids use of flammable H₂ gas, often faster than standard hydrogenation.[1][2] | Reagent stoichiometry is critical. May affect other reducible groups. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) | 3 - 24 hours | Variable, often low for non-activated benzyl ethers | Orthogonal to hydrogenation. Tolerates azides, alkenes, and alkynes.[3][4] | Can be low-yielding and non-selective for simple benzyl ethers.[5][6] Requires stoichiometric oxidant and careful purification. |
| Acidic Cleavage | Strong Lewis acids (e.g., BCl₃, TMSI) or Protic acids | 1 - 6 hours | Variable | Effective for acid-stable molecules. | Harsh conditions, low functional group tolerance, not suitable for acid-labile glycosides. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation (Recommended Method)
This protocol describes the global deprotection of this compound using hydrogen gas and a palladium catalyst. This is the most reliable method for achieving complete debenzylation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or Palladium hydroxide (B78521) on carbon (20% Pd(OH)₂/C, Pearlman's catalyst)
-
Methanol (MeOH) or Ethanol (EtOH) or a mixture with Ethyl Acetate (B1210297) (EtOAc) or Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas supply
-
Reaction flask (e.g., Parr shaker bottle or round-bottom flask)
-
Hydrogenation apparatus (Parr shaker or balloon hydrogenation setup)
-
Celite® for filtration
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., MeOH or an EtOH/EtOAc mixture) in the reaction flask. A typical concentration is 10-20 mg/mL.
-
Catalyst Addition: Carefully add the palladium catalyst (10-20 wt% of the substrate) to the solution under an inert atmosphere (e.g., Argon or Nitrogen). Caution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and air.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas (repeat 3 times). Pressurize the vessel to the desired pressure (typically 1-4 atm or 50 psi) or maintain a positive pressure with an H₂-filled balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Reaction times can vary from 12 to 48 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product (L-rhamnose) is much more polar than the starting material. A typical eluent system for the starting material is Hexane/Ethyl Acetate (3:1), whereas the product will remain at the baseline. Staining with a permanganate (B83412) dip is effective for visualization.
-
Work-up: Once the reaction is complete, carefully vent the H₂ gas and purge the flask with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent (e.g., MeOH) to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-rhamnopyranose.
-
Purification: The resulting L-rhamnopyranose is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or silica (B1680970) gel chromatography using a polar eluent system (e.g., Dichloromethane/Methanol).
Protocol 2: Oxidative Cleavage with DDQ
This method is an alternative for substrates incompatible with hydrogenation. For fully benzylated, non-activated sugars like the target compound, this reaction may be sluggish and result in a mixture of partially deprotected products. Optimization of stoichiometry and reaction time is often necessary.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v). A typical concentration is 0.05 M.
-
Reagent Addition: Add DDQ (typically 1.2-1.5 equivalents per benzyl group to be cleaved) to the solution. The reaction mixture will turn dark.
-
Reaction: Stir the mixture at room temperature. The reaction can be slow, taking anywhere from 3 to 24 hours. For some substrates, photoirradiation with a long-wavelength UV lamp can accelerate the reaction.[4]
-
Monitoring: Monitor the reaction by TLC (e.g., Hexane/Ethyl Acetate, 1:1). The formation of multiple spots corresponding to partially deprotected intermediates is common.
-
Quenching: Upon completion or when an optimal product distribution is observed, dilute the reaction mixture with DCM and quench by adding saturated aqueous NaHCO₃ solution. Stir until the dark color fades.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will be a mixture containing the desired product, partially deprotected intermediates, and DDQ byproducts. Purification by column chromatography on silica gel is essential. A gradient elution from hexanes/ethyl acetate to a more polar system may be required to separate the components.
Visualizations
Deprotection Workflow Diagram
The following diagram illustrates the general experimental workflow for a typical deprotection reaction, from setup to final product analysis.
Caption: General workflow for the deprotection of a protected sugar.
Chemical Deprotection Pathways
This diagram outlines the logical relationship between the protected substrate and the final product via the two main deprotection routes.
Caption: Key pathways for the deprotection of this compound.
References
- 1. Methyl2,3,4-Tri-O-benzyl-L-rhamnopyranoside | Benchchem [benchchem.com]
- 2. periodicos.ufms.br [periodicos.ufms.br]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 86795-38-2 | MT04871 [biosynth.com]
- 6. researchgate.net [researchgate.net]
Application Notes: The Role of 2,3,4-Tri-O-benzyl-L-rhamnopyranose in the Synthesis of Bacterial Polysaccharides
Introduction
Bacterial cell-surface polysaccharides, such as capsular polysaccharides and the O-antigens of lipopolysaccharides (LPS), are critical molecules in host-pathogen interactions, immune evasion, and biofilm formation.[1] Many of these essential glycans are rich in L-rhamnose, a 6-deoxyhexose that is a key structural component.[2][3][4] The synthesis of well-defined oligosaccharide fragments of these bacterial polysaccharides is indispensable for the development of carbohydrate-based vaccines, diagnostic tools, and for studying the molecular basis of bacterial pathogenesis.
2,3,4-Tri-O-benzyl-L-rhamnopyranose and its derivatives are pivotal building blocks in the chemical synthesis of these complex molecules.[5] The benzyl (B1604629) (Bn) ether protecting groups at the C2, C3, and C4 positions offer excellent stability across a wide range of reaction conditions, preventing unwanted side reactions during the crucial glycosylation steps.[6][7][8] This stability, combined with reliable methods for their eventual removal, makes benzylated rhamnopyranosides powerful tools for synthetic carbohydrate chemists aiming to construct specific, biologically relevant rhamnose-containing oligosaccharides.
General Synthetic Workflow
The chemical synthesis of a polysaccharide fragment using a benzylated rhamnose donor follows a logical progression. The process begins with the selective protection of the L-rhamnose monosaccharide, followed by activation of the anomeric center to create a glycosyl donor. This donor is then coupled with a suitable glycosyl acceptor. The cycle of glycosylation and subsequent deprotection of the acceptor's reactive hydroxyl group can be repeated to elongate the oligosaccharide chain. The final step involves the global deprotection of the benzyl ethers to yield the target polysaccharide.
Caption: General workflow for bacterial polysaccharide synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Benzylated Rhamnopyranoside Donor
This protocol outlines a common method for preparing a protected rhamnopyranoside, which can then be activated for use as a glycosyl donor. The example uses an isopropylidene acetal (B89532) to temporarily protect the cis-2,3-diol, allowing for selective benzylation of the 4-OH group.[2][9]
Materials:
-
Benzyl α-L-rhamnopyranoside
-
2,2-Dimethoxypropane (2,2-DMP)
-
p-Toluenesulfonic acid (p-TSA)
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH), Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Isopropylidene Protection: Dissolve benzyl α-L-rhamnopyranoside in anhydrous DMF. Add 2,2-DMP and a catalytic amount of p-TSA. Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding a few drops of triethylamine.
-
Extraction: Dilute the mixture with EtOAc and wash sequentially with water, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside.[2]
-
Benzylation of 4-OH: Dissolve the crude product in anhydrous DMF and cool the solution to 0°C in an ice bath. Add NaH portion-wise, followed by the dropwise addition of BnBr. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of MeOH at 0°C. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Deprotection of Isopropylidene Group: Dissolve the resulting product in a mixture of DCM and MeOH. Add a catalytic amount of p-TSA and stir at room temperature until the isopropylidene group is removed (monitor by TLC).
-
Purification: Neutralize the reaction with triethylamine, concentrate the solvent, and purify the residue by silica gel column chromatography to yield this compound.
Protocol 2: Schmidt Glycosylation
This protocol describes a typical glycosylation reaction to form a disaccharide, using an activated rhamnopyranoside donor and a suitable acceptor. Activation with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a common and effective method.[5]
Caption: Key components of a Schmidt glycosylation reaction.
Materials:
-
2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate (B1259523) (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a partially protected monosaccharide with a free hydroxyl group)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf), solution in DCM
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
Preparation: Add the glycosyl donor, glycosyl acceptor, and activated molecular sieves to a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous DCM via syringe and stir the suspension at room temperature for 30 minutes.
-
Initiation: Cool the mixture to the desired temperature (e.g., -40°C or -60°C for higher selectivity).[5] Add a catalytic amount of TMSOTf solution dropwise.
-
Reaction Monitoring: Monitor the reaction progress using TLC. Upon completion, quench the reaction by adding triethylamine.
-
Work-up: Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove the molecular sieves, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the protected disaccharide.
Protocol 3: Global Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of all benzyl protecting groups to yield the final, unprotected oligosaccharide. Catalytic hydrogenation with palladium on carbon (Pd/C) is the most common and efficient method.[10][11]
Materials:
-
Protected Oligosaccharide
-
10% Palladium on activated carbon (Pd/C)
-
Solvent system (e.g., Methanol, Ethanol, or a mixture like THF/MeOH)[10]
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolution: Dissolve the protected oligosaccharide in the chosen solvent system in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.
-
Hydrogenation: Securely attach a hydrogen balloon to the flask. Evacuate the flask and backfill with H₂ gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature. The reaction time can vary from a few hours to overnight. Monitor by TLC or mass spectrometry.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected oligosaccharide. Further purification may be required (e.g., by size-exclusion chromatography).
Quantitative Data
The efficiency and stereoselectivity of glycosylation reactions are paramount. The use of Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside has demonstrated high yields and excellent control over the formation of the desired anomer.
Table 1: Glycosylation Reaction Yields and Selectivity [5]
| Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) | α:β Ratio |
|---|---|---|---|---|
| Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside | Acceptor 1 | Disaccharide A | 76 | β only |
| Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside | Acceptor 2 | Disaccharide B | 82 | β only |
| Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside | Acceptor 3 | Disaccharide C | 92 | β only |
Table 2: Common Methods for Benzyl Ether Deprotection
| Method | Reagents and Conditions | Advantages | Considerations |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in MeOH or EtOAc[10][11] | High yield, clean reaction, common. | Not compatible with other reducible groups (e.g., alkynes, alkenes, some N-protecting groups).[10] |
| Catalytic Transfer Hydrogenation | NH₄HCO₂, Pd/Al₂O₃, in MeOH[12] | Milder conditions, avoids use of H₂ gas. Can offer regioselectivity at the anomeric position.[12] | May be slower than direct hydrogenation. |
| Birch Reduction | Na, liquid NH₃[10] | Effective for complex molecules, orthogonal to hydrogenation. | Harsh conditions, requires special equipment, not compatible with many functional groups. |
| Oxidative Cleavage | DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) | Selective for p-methoxybenzyl (PMB) ethers, but methods exist for simple benzyl ethers.[7] | Stoichiometric oxidant required, potential for side reactions. |
References
- 1. Synthesis of bacterial polysaccharides via the Wzx/Wzy-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Structural variations and roles of rhamnose-rich cell wall polysaccharides in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl2,3,4-Tri-O-benzyl-L-rhamnopyranoside | Benchchem [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
The Strategic Role of 2,3,4-Tri-O-benzyl-L-rhamnopyranose in the Synthesis of Bioactive Natural Products
Abstract
2,3,4-Tri-O-benzyl-L-rhamnopyranose is a pivotal carbohydrate building block in the intricate art of natural product synthesis. Its strategic deployment as a glycosyl donor enables the stereoselective installation of the L-rhamnose moiety, a common structural motif in a plethora of bioactive natural products, including flavonoids, antibiotics, and saponins. The benzyl (B1604629) protecting groups offer robust stability under a wide range of reaction conditions, yet can be readily removed under mild hydrogenolysis, providing a versatile tool for the synthetic chemist. This application note details the utility of this compound in the synthesis of flavonoid glycosides, providing exemplary protocols, quantitative data, and workflow visualizations to guide researchers in this field.
Introduction
L-rhamnose, a 6-deoxy-L-mannose, is a frequently encountered monosaccharide in secondary metabolites of both plant and microbial origin. The presence and specific linkage of L-rhamnose residues are often crucial for the biological activity of these natural products. The chemical synthesis of such glycosides, however, presents significant challenges, primarily in achieving high stereoselectivity and yield. The use of appropriately protected carbohydrate donors is paramount to overcoming these hurdles. This compound has emerged as a highly effective precursor for a reliable glycosyl donor, offering a combination of stability and reactivity that is well-suited for complex synthetic endeavors.[1] The three benzyl ethers at the C2, C3, and C4 positions provide steric bulk and electronic effects that can influence the stereochemical outcome of glycosylation reactions, often favoring the formation of the desired anomer.
Application in Flavonoid Glycoside Synthesis
Flavonoid glycosides are a large and diverse class of natural products renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A common structural feature of many flavonoid glycosides is the presence of one or more sugar moieties attached to the flavonoid aglycone. The synthesis of these molecules is of great interest to medicinal chemists and drug development professionals.
A representative application of a derivative of this compound is in the synthesis of flavonoid-α-L-rhamnopyranosides. The general strategy involves the conversion of the protected rhamnopyranose into a reactive glycosyl donor, followed by its coupling with a suitably protected flavonoid aglycone, and concluding with global deprotection to afford the natural product.
Key Transformations and Quantitative Data
The successful synthesis of flavonoid rhamnosides hinges on several key chemical transformations. The following table summarizes typical quantitative data for these steps, adapted from established literature procedures for similar glycosylations.[2]
| Step No. | Transformation | Reagents and Conditions | Product | Yield (%) | α:β Ratio |
| 1 | Activation of Rhamnose Donor | This compound, CCl3CN, DBU, CH2Cl2, 0 °C to rt | 2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl trichloroacetimidate (B1259523) | >95 | N/A |
| 2 | Glycosylation | Glycosyl donor, Protected Quercetin, TMSOTf, CH2Cl2, -40 °C to rt | Protected Quercetin-3-O-(2,3,4-tri-O-benzyl-α-L-rhamnopyranoside) | 75-85 | >10:1 |
| 3 | Deprotection | H2, Pd/C, MeOH/EtOAc | Quercetin-3-O-α-L-rhamnopyranoside (Quercitrin) | >90 | N/A |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of a flavonoid-α-L-rhamnopyranoside, exemplified by the synthesis of Quercitrin. These protocols are adapted from established methodologies for the synthesis of flavonoid glycosides.[2]
Protocol 1: Synthesis of 2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl trichloroacetimidate (Glycosyl Donor)
-
Materials:
-
This compound (1.0 eq)
-
Trichloroacetonitrile (B146778) (10 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
-
Procedure:
-
Dissolve this compound in anhydrous CH2Cl2 under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add trichloroacetonitrile dropwise to the stirred solution.
-
Add DBU dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) with 1% triethylamine) to afford the glycosyl donor as a colorless oil.
-
Protocol 2: Glycosylation of Protected Quercetin
-
Materials:
-
2,3,4-Tri-O-benzyl-α-L-rhamnopyranosyl trichloroacetimidate (1.2 eq)
-
5,7,3',4'-Tetra-O-benzylquercetin (Aglycone Acceptor) (1.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 eq)
-
Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (CH2Cl2)
-
-
Procedure:
-
To a flame-dried flask containing activated molecular sieves, add the glycosyl donor and the aglycone acceptor.
-
Dissolve the solids in anhydrous CH2Cl2 under an argon atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -40 °C.
-
Add a solution of TMSOTf in anhydrous CH2Cl2 dropwise.
-
Stir the reaction at -40 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture through a pad of Celite, washing with CH2Cl2.
-
Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the protected flavonoid glycoside.
-
Protocol 3: Global Deprotection to Yield Quercitrin
-
Materials:
-
Protected Quercetin-3-O-(2,3,4-tri-O-benzyl-α-L-rhamnopyranoside)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H2)
-
-
Procedure:
-
Dissolve the protected flavonoid glycoside in a mixture of MeOH and EtOAc.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours, or until TLC analysis indicates complete deprotection.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude natural product.
-
Purify the residue by recrystallization or flash column chromatography to afford pure Quercitrin.
-
Visualizations
Experimental Workflow for Flavonoid Rhamnoside Synthesis
Caption: Synthetic workflow for Quercitrin.
Logical Relationship of Protecting Groups in Rhamnoside Synthesis
Caption: Role of protecting groups in synthesis.
Conclusion
This compound serves as a cornerstone in the chemical synthesis of a multitude of L-rhamnose-containing natural products. Its robust protecting group pattern allows for intricate synthetic manipulations on other parts of the molecule while safeguarding the rhamnose core. The protocols and data presented herein, adapted from established methodologies, provide a clear and actionable guide for researchers aiming to incorporate this versatile building block into their synthetic strategies. The continued application of such well-defined building blocks will undoubtedly facilitate the synthesis and biological investigation of complex natural products, ultimately contributing to advancements in drug discovery and development.
References
One-Pot Synthesis and Applications of 2,3,4-Tri-O-benzyl-L-rhamnopyranose in Glycosylation Reactions
Application Note
Introduction
2,3,4-Tri-O-benzyl-L-rhamnopyranose is a crucial building block in carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates of pharmaceutical interest. Its protected hydroxyl groups at the 2, 3, and 4 positions allow for regioselective glycosylation at the anomeric center. Traditional multi-step syntheses of this intermediate involve tedious protection and deprotection steps, leading to lower overall yields and increased waste. This document outlines a proposed one-pot synthesis strategy for this compound and its subsequent application in one-pot glycosylation reactions, offering a more efficient and streamlined approach for researchers in drug development and synthetic chemistry.
Proposed One-Pot Synthesis of this compound
A plausible one-pot strategy for the synthesis of this compound from L-rhamnose can be envisioned through a sequence of in-situ reactions. This approach minimizes purification of intermediates, thereby saving time and resources. The proposed transformation involves the initial formation of a benzyl (B1604629) glycoside followed by the benzylation of the remaining hydroxyl groups in a single reaction vessel.
Reaction Scheme:
L-Rhamnose → Benzyl α-L-rhamnopyranoside → this compound
This strategy relies on the sequential addition of reagents to drive the reaction towards the desired product without the need for isolation of the intermediate benzyl α-L-rhamnopyranoside.
Experimental Workflow Diagram
Caption: Proposed workflow for the one-pot synthesis of this compound.
Application in One-Pot Glycosylation
Once synthesized, this compound can be utilized as a glycosyl donor in one-pot glycosylation reactions. These reactions are highly valuable in the rapid assembly of oligosaccharides. The reactivity of the glycosyl donor can be tuned by the choice of activating agents, allowing for sequential glycosylations in a single flask.
General Principle:
An activated form of this compound (e.g., a thioglycoside or trichloroacetimidate, which can be prepared in situ or in a preceding step) reacts with a glycosyl acceptor. After the first glycosylation is complete, a second glycosyl acceptor and a different activating agent can be added to the same pot to form a more complex oligosaccharide.
Glycosylation Signaling Pathway Diagram
Caption: Logical flow of a one-pot sequential glycosylation using a rhamnopyranose donor.
Data Presentation
The following table summarizes typical yields for the key transformations involved in the proposed synthesis and application. These values are based on literature reports for analogous reactions and serve as a benchmark for the expected efficiency of the one-pot strategies.
| Reaction Step | Reactants | Product | Reported Yield (%) | Reference |
| Benzyl Glycosidation | L-Rhamnose, Benzyl Alcohol | Benzyl α-L-rhamnopyranoside | 82-96% | [1] |
| Per-benzylation | Benzyl α-L-rhamnopyranoside, Benzyl Bromide, NaH | Per-O-benzyl-L-rhamnopyranoside | ~85-95% (for similar systems) | General knowledge |
| One-Pot Glycosylation | Protected Rhamnopyranosyl Donor, Acceptor | Disaccharide | 70-90% | [2][3] |
| Sequential One-Pot Glycosylation | Disaccharide Intermediate, Second Acceptor | Trisaccharide | 60-85% (overall for two steps) | [3] |
Experimental Protocols
Protocol 1: Proposed One-Pot Synthesis of this compound
Materials:
-
L-Rhamnose monohydrate
-
Benzyl alcohol (anhydrous)
-
Acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15 resin)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In situ formation of Benzyl α-L-rhamnopyranoside:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add L-rhamnose monohydrate (1.0 eq), benzyl alcohol (10-20 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and remove water azeotropically until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize the acid with a small amount of triethylamine (B128534) or by filtration if a solid-supported acid was used.
-
Remove the excess benzyl alcohol under high vacuum. The crude benzyl α-L-rhamnopyranoside is used directly in the next step.
-
-
One-Pot Benzylation:
-
Dissolve the crude benzyl α-L-rhamnopyranoside in anhydrous DMF (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Carefully add sodium hydride (60% dispersion in mineral oil, 4.0 eq per hydroxyl group) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding methanol dropwise at 0 °C to destroy any excess NaH.
-
Dilute the mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Protocol 2: Application in a One-Pot Glycosylation Reaction
This protocol assumes the prior synthesis or in situ generation of a suitable glycosyl donor, such as a thioglycoside of 2,3,4-Tri-O-benzyl-L-rhamnose.
Materials:
-
Ethyl 2,3,4-tri-O-benzyl-1-thio-α-L-rhamnopyranoside (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a partially protected monosaccharide with a free hydroxyl group)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Triethylamine
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Glycosylation Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl donor (1.2 eq), the glycosyl acceptor (1.0 eq), and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the appropriate temperature (e.g., -40 °C to 0 °C, depending on the reactivity of the substrates).
-
Add N-Iodosuccinimide (NIS, 1.5 eq).
-
Slowly add a catalytic amount of TfOH or TMSOTf (0.1-0.2 eq).
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding triethylamine.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the pad with DCM.
-
Wash the combined filtrate with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting disaccharide by silica gel column chromatography.
-
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Sodium hydride and benzyl bromide are highly reactive and toxic; handle with extreme care.
-
Triflic acid is highly corrosive. Handle with appropriate care.
Disclaimer: The one-pot synthesis of this compound is a proposed strategy based on established chemical principles. The actual reaction conditions may require optimization. The provided protocols are intended for use by trained chemists.
References
Application Notes and Protocols for the Enzymatic Synthesis of Rhamnose-Containing Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of rhamnose-containing oligosaccharides. These compounds are of significant interest in pharmaceutical and biotechnological research due to their diverse biological activities. The following sections detail two primary enzymatic strategies: reverse hydrolysis/transglycosylation using α-L-rhamnosidases and synthesis using rhamnosyltransferases.
Introduction
Rhamnose, a 6-deoxy-L-mannose, is a crucial component of many natural products, including flavonoids, saponins, and bacterial polysaccharides.[1][2] The glycosidic linkage of rhamnose to other molecules is critical for their biological function and bioavailability.[3] Enzymatic synthesis offers a highly specific and environmentally friendly alternative to complex chemical methods for producing these valuable oligosaccharides.[4][5] The two main enzymatic approaches involve glycoside hydrolases (specifically α-L-rhamnosidases) operating in reverse or transglycosylation modes, and glycosyltransferases that utilize activated sugar donors.[1][2][4]
Section 1: Synthesis using α-L-Rhamnosidases
α-L-Rhamnosidases (EC 3.2.1.40) are enzymes that naturally hydrolyze terminal α-L-rhamnosidic linkages.[6] By manipulating reaction conditions, these enzymes can be used to synthesize rhamnosides through two main mechanisms: reverse hydrolysis and transglycosylation.
-
Reverse Hydrolysis: In this thermodynamically controlled approach, the enzyme forms a glycosidic bond between a free rhamnose (donor) and an acceptor molecule in a system with low water activity.
-
Transglycosylation: This kinetically controlled process involves the transfer of a rhamnosyl moiety from a donor substrate (e.g., p-nitrophenyl-α-L-rhamnopyranoside or natural flavonoids) to an acceptor molecule.[7]
Key Enzymes and Their Properties
Several α-L-rhamnosidases from microbial sources have been characterized and utilized for synthetic purposes. A notable example is the recombinant α-L-rhamnosidase from Alternaria sp. L1 expressed in Pichia pastoris.[4][7][8][9] This enzyme has demonstrated a broad acceptor specificity, making it a versatile tool for generating novel rhamnosyl glycosides.[4][7][8][9] Another well-studied enzyme is the α-L-rhamnosidase from Aspergillus terreus.[5] Thermostable α-L-rhamnosidases, such as DtRha from Dictyoglomus thermophilum, offer advantages for industrial applications due to their robustness at high temperatures.[10]
Data Presentation: Synthesis of Rhamnosyl Glycosides via Reverse Hydrolysis
The following table summarizes the optimal conditions and yields for the synthesis of various rhamnose-containing chemicals (RCCs) using a recombinant α-L-rhamnosidase from Alternaria sp. L1.[7][8][9]
| Acceptor Molecule | Donor (L-Rhamnose) Concentration (M) | Acceptor Concentration (M) | Temperature (°C) | Time (h) | pH | Maximal Yield (%) | Product Structure |
| D-Mannitol | 0.4 | 0.2 | 55 | 48 | 6.5 | 36.1 | α-L-rhamnopyranosyl-(1→6')-D-mannitol |
| D-Fructose | 0.4 | 0.5 | 55 | 48 | 6.5 | 11.9 | α-L-rhamnopyranosyl-(1→1')-β-D-fructopyranose |
| Esculin | 0.4 | 0.06 | 55 | 48 | 6.5 | 17.9 | 6,7-dihydroxycoumarin α-L-rhamnopyranosyl-(1→6')-β-D-glucopyranoside |
Data sourced from Lu et al., 2015.[7][8][9]
Experimental Protocols
This protocol is based on the methods described by Lu et al., 2015.[4][7]
-
Gene Cloning and Expression Vector Construction:
-
Synthesize the α-L-rhamnosidase gene (rhaL1) from Alternaria sp. L1.
-
Clone the gene into the pPIC9K expression vector.
-
-
Transformation of Pichia pastoris :
-
Linearize the recombinant pPIC9K-rhaL1 plasmid.
-
Transform Pichia pastoris GS115 competent cells by electroporation.
-
Select positive transformants on minimal dextrose (MD) plates.
-
-
Protein Expression:
-
Inoculate a single colony of a positive transformant into 50 mL of BMGY medium (buffered glycerol-complex medium).
-
Grow at 30°C with shaking (250 rpm) until the OD600 reaches 2-6.
-
Harvest the cells by centrifugation and resuspend in 100 mL of BMMY medium (buffered methanol-complex medium) to induce expression.
-
Add methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction.
-
-
Protein Purification:
-
After 4-5 days of induction, centrifuge the culture to remove cells.
-
Concentrate the supernatant using a tangential flow filtration system.
-
Purify the recombinant α-L-rhamnosidase using a combination of ion-exchange and size-exclusion chromatography.
-
Analyze the purity of the enzyme by SDS-PAGE.[11]
-
This protocol outlines the synthesis of α-L-rhamnopyranosyl-(1→6')-D-mannitol.[7][8]
-
Reaction Mixture Preparation:
-
Prepare a 20 mL reaction mixture in 50 mM potassium phosphate (B84403) buffer (pH 6.5).
-
Add L-rhamnose to a final concentration of 0.4 M.
-
Add D-mannitol to a final concentration of 0.2 M.
-
-
Enzymatic Reaction:
-
Add 16 U of purified recombinant α-L-rhamnosidase to the reaction mixture.[4]
-
Incubate the reaction at 55°C for 48 hours with gentle agitation.
-
-
Reaction Termination and Product Analysis:
-
Stop the reaction by heating the mixture at 100°C for 10 minutes.
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC).
-
Quantify the yield of the rhamnosyl-mannitol product.
-
-
Product Purification and Characterization:
Visualization of Experimental Workflow
Caption: Workflow for the production and use of recombinant α-L-rhamnosidase.
Section 2: Synthesis using Rhamnosyltransferases
Rhamnosyltransferases are a class of glycosyltransferases (EC 2.4) that catalyze the transfer of a rhamnosyl moiety from an activated nucleotide-sugar donor, such as TDP-β-L-rhamnose or UDP-β-L-rhamnose, to a specific acceptor molecule.[1][2][12] These enzymes are responsible for the biosynthesis of a wide array of rhamnose-containing natural products in bacteria and plants.[1][2]
Key Concepts
-
Donor Substrates: The most common donor for rhamnosyltransferases is deoxythymidinediphosphate-L-rhamnose (dTDP-Rha).[13] The biosynthesis of dTDP-Rha from glucose-1-phosphate involves a four-enzyme pathway (RmlA, RmlB, RmlC, and RmlD).[13]
-
Acceptor Specificity: Rhamnosyltransferases exhibit high specificity for both the donor and acceptor substrates, which allows for precise control over the regioselectivity and stereoselectivity of the glycosidic bond formation.
Visualization of Rhamnosyltransferase-Mediated Synthesis
Caption: General scheme of a rhamnosyltransferase-catalyzed reaction.
Experimental Protocols
This protocol provides a general framework for assaying the activity of a purified rhamnosyltransferase.
-
Reaction Mixture Preparation:
-
In a total volume of 50 µL, combine:
-
50 mM Buffer (e.g., Tris-HCl, pH 7.5)
-
5 mM Divalent cation (e.g., MgCl₂ or MnCl₂)
-
1 mM Acceptor substrate (e.g., quercetin)
-
0.5 mM TDP-β-L-rhamnose
-
1-5 µg of purified rhamnosyltransferase
-
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold methanol or by heat inactivation.
-
-
Product Analysis:
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of the rhamnosylated product.
-
Section 3: Characterization of Rhamnose-Containing Oligosaccharides
Accurate structural characterization is essential to confirm the successful synthesis of the desired oligosaccharide. A combination of chromatographic and spectroscopic techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of reactants and products. Different column chemistries (e.g., C18 for reverse-phase, or specialized carbohydrate columns) can be used depending on the polarity of the compounds.[14][15]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized oligosaccharide, confirming the addition of the rhamnosyl moiety. ESI-MS is commonly used.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the anomeric configuration (α or β) and the linkage position of the glycosidic bond. 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are typically performed.[17][18]
These application notes and protocols provide a foundation for researchers to explore the enzymatic synthesis of rhamnose-containing oligosaccharides. The high specificity and mild reaction conditions of enzymatic methods make them powerful tools for generating novel bioactive compounds for drug discovery and development.
References
- 1. NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. α-L-rhamnosidase: production, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
Welcome to the Technical Support Center for the synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of this multi-step synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Methyl Glycoside Formation
-
Question: I am getting a low yield for the synthesis of methyl α-L-rhamnopyranoside. What are the common causes and how can I improve it?
-
Answer: Low yields in Fischer glycosidation are often due to incomplete reaction or degradation of the starting material.
-
Ensure Anhydrous Conditions: L-rhamnose and the methanol (B129727) used should be thoroughly dried. Moisture can interfere with the acidic catalyst and lead to side reactions.
-
Catalyst Activity: The acid catalyst (e.g., Amberlite IR-120 H⁺ resin, acetyl chloride) must be active. If using a resin, ensure it is freshly regenerated and dried.
-
Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). Prolonging the reaction time unnecessarily can lead to the formation of byproducts.
-
Neutralization: Ensure complete neutralization of the acid catalyst before work-up to prevent hydrolysis of the product.
-
Issue 2: Incomplete Benzylation or Formation of a Complex Mixture
-
Question: My perbenzylation of methyl α-L-rhamnopyranoside is not going to completion, or I'm seeing multiple spots on my TLC plate. What could be the problem?
-
Answer: Incomplete benzylation or the formation of a mixture of partially benzylated products is a common challenge. The similar reactivity of the hydroxyl groups at C-2, C-3, and C-4 makes achieving complete and selective benzylation difficult.[1][2]
-
Reagent Stoichiometry: Use a sufficient excess of benzyl (B1604629) bromide and a strong base like sodium hydride (NaH) to drive the reaction to completion. A typical ratio is 1.5-2 equivalents of each reagent per hydroxyl group.
-
Base Quality: Sodium hydride is highly reactive with moisture and air. Use fresh, high-quality NaH from a newly opened container.
-
Solvent Purity: The reaction is typically performed in a dry, polar aprotic solvent like N,N-Dimethylformamide (DMF). Ensure the solvent is anhydrous.
-
Temperature Control: The initial addition of NaH should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent runaway reactions. The reaction is then typically allowed to warm to room temperature to ensure completion.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC. The fully benzylated product will have a much higher Rf value than the starting material and partially benzylated intermediates.
-
Issue 3: Difficulty in Purifying the Benzylated Product
-
Question: I am struggling to purify the methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside. What are the recommended purification techniques?
-
Answer: The benzylated product is a non-polar, often oily compound.
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate (B1210297) 9:1) and gradually increasing the polarity, is effective in separating the desired product from residual benzyl alcohol and partially benzylated byproducts.
-
Co-eluting Impurities: Benzyl alcohol, a common byproduct, can sometimes co-elute with the product. Careful fraction collection and analysis by TLC are crucial. If benzyl alcohol is a persistent impurity, it can sometimes be removed under high vacuum.
-
Issue 4: Low Yield or No Reaction During Anomeric Deprotection
-
Question: The hydrolysis of the anomeric methyl group of methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside is not working. What are the critical factors for this step?
-
Answer: The selective deprotection of the anomeric position while keeping the benzyl ethers intact requires specific conditions.
-
Choice of Lewis Acid: A mild and chemoselective Lewis acid is crucial. Trityl tetrafluoroborate (B81430) has been shown to be effective for the deprotection of anomeric O-methyl glycosides in the presence of benzyl ethers.[2]
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. All glassware must be flame-dried, and the solvent (e.g., dichloromethane) must be anhydrous.
-
Reaction Time: The reaction time can vary depending on the substrate. Monitor the reaction closely by TLC to determine the point of completion and avoid potential side reactions or degradation of the product.
-
Quantitative Data Summary
| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |
| 1 | Methyl Glycoside Formation | L-rhamnose, Methanol, Acetyl chloride, 30°C, 3.5 h | ~95% | [3] |
| 2 | Perbenzylation | Methyl α-L-rhamnopyranoside, NaH, Benzyl bromide, DMF, 0°C to RT, 3 h | ~92% | [4] |
| 3 | Anomeric Deprotection | Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside, Trityl tetrafluoroborate, Dichloromethane (B109758), RT | 72-92% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl α-L-rhamnopyranoside
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add dry methanol (300 mL). Cool the flask in an ice bath and slowly add acetyl chloride (2.5 mL, ~35.0 mmol). Stir the solution at 20°C for 30 minutes.
-
Reaction: Add L-rhamnose (5.0 g, 33.3 mmol) to the solution. Stir the reaction mixture at 30°C for 3.5 hours.
-
Neutralization: Add Amberlite IRA-400 (OH⁻ form) resin portion-wise until the pH of the solution reaches 8.
-
Work-up: Filter the solution through a cotton plug and concentrate the filtrate under reduced pressure to obtain the crude product as a light-yellow oil. This crude product is typically used in the next step without further purification.
Protocol 2: Synthesis of Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an argon atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, ~4.0 g, ~100 mmol) in anhydrous DMF (100 mL). Cool the suspension to 0°C.
-
Reaction: Dissolve crude methyl α-L-rhamnopyranoside (~33.3 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, stir the mixture at 0°C for another 30 minutes.
-
Benzylation: Add benzyl bromide (~14.3 mL, ~120 mmol) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0°C and slowly add methanol to quench the excess NaH. Remove the DMF under high vacuum. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside as a colorless oil.
Protocol 3: Synthesis of this compound
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside (1.0 g, ~2.2 mmol) in anhydrous dichloromethane (20 mL).
-
Reaction: Add trityl tetrafluoroborate (1.5 g, ~4.5 mmol) to the solution. Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction time can range from 45 minutes to 10 hours.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for incomplete benzylation reactions.
References
Technical Support Center: Synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
Welcome to the technical support center for the synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenge is achieving regioselectivity. L-rhamnose has four hydroxyl groups with similar reactivity, making it difficult to selectively benzylate the 2, 3, and 4 positions while leaving the anomeric hydroxyl group free. This often leads to a mixture of partially and fully benzylated products, complicating purification and reducing the yield of the desired compound.
Q2: Why is it difficult to achieve high yields for this specific benzylation?
A2: Low yields can result from several factors:
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Incomplete reaction: The reaction may not go to completion, leaving starting material or partially benzylated intermediates.
-
Over-benzylation: Formation of the fully benzylated (perbenzylated) product can occur.
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Formation of isomers: Benzylation might occur at the anomeric position, or a different combination of hydroxyl groups might be benzylated.
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Difficult purification: Separating the desired product from closely related byproducts can be challenging and lead to product loss.
Q3: What are the common byproducts in this synthesis?
A3: Common byproducts include:
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Partially benzylated L-rhamnopyranose isomers (e.g., 2,3-di-O-benzyl, 3,4-di-O-benzyl).
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Tetra-O-benzyl-L-rhamnopyranose (perbenzylated product).
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Benzyl (B1604629) ethers formed at the anomeric position.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common method to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be used to achieve good separation between the starting material, intermediates, and the final product. Staining with a solution like p-anisaldehyde/sulfuric acid or potassium permanganate (B83412) can help visualize the spots.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive sodium hydride (NaH). | - Use fresh, high-quality NaH. Ensure it is handled under anhydrous conditions. |
| 2. Insufficient amount of benzyl bromide (BnBr). | - Use a molar excess of benzyl bromide. | |
| 3. Low reaction temperature. | - While the initial addition of NaH is often done at 0°C to control the reaction, the reaction may need to be warmed to room temperature or slightly heated to proceed. Monitor by TLC. | |
| 4. Poor quality of solvent (DMF). | - Use anhydrous N,N-dimethylformamide (DMF) to prevent quenching of the base. | |
| Formation of Multiple Products (Poor Selectivity) | 1. Reaction temperature is too high. | - Maintain a controlled temperature. High temperatures can lead to over-benzylation and side reactions. |
| 2. Stoichiometry of reagents. | - Carefully control the equivalents of NaH and BnBr. Using a staged addition of reagents might improve selectivity. | |
| 3. Reaction time. | - Monitor the reaction closely by TLC and stop it once the desired product is maximized to prevent the formation of more substituted byproducts. | |
| Product is an Intractable Oil or Difficult to Purify | 1. Presence of multiple isomers. | - Optimize the reaction conditions to favor the formation of the desired isomer. |
| 2. Residual DMF in the crude product. | - Ensure complete removal of DMF by washing the organic extract thoroughly with water and brine during the work-up. | |
| 3. Ineffective column chromatography. | - Use a long silica (B1680970) gel column with a shallow solvent gradient (e.g., slowly increasing the polarity of a hexane/ethyl acetate (B1210297) mixture) to improve separation of closely related compounds. |
Experimental Protocols
A common approach to synthesize this compound involves the use of a temporary protecting group at the anomeric position, followed by benzylation of the remaining hydroxyl groups, and finally deprotection of the anomeric position. An alternative is the direct regioselective benzylation, which is more challenging.
Protocol: Benzylation of L-Rhamnose
This protocol is a general representation and may require optimization.
Materials:
-
L-Rhamnose monohydrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
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Methanol (B129727) (MeOH)
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Dichloromethane (B109758) (DCM) or Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Preparation: Dry all glassware thoroughly. L-Rhamnose monohydrate should be dried under vacuum before use.
-
Dissolution: Dissolve L-rhamnose in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0°C for about 30 minutes, during which hydrogen gas will evolve.
-
Benzylation: Slowly add benzyl bromide to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed and the desired product is formed.
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench the excess NaH by the slow addition of methanol until gas evolution ceases.
-
Work-up: Dilute the mixture with water and extract with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the this compound.
Data Presentation
Table 1: Illustrative Reaction Parameters and Potential Outcomes
| Parameter | Condition 1 (Sub-optimal) | Condition 2 (Optimized) | Expected Outcome |
| Equivalents of NaH | 2.5 eq. | 3.5 eq. | Ensures complete deprotonation of the target hydroxyls. |
| Equivalents of BnBr | 2.5 eq. | 3.5 eq. | Drives the reaction towards tri-benzylation. |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature | Better control over selectivity and reduced side reactions. |
| Reaction Time | 48 hours | 24 hours (TLC monitored) | Prevents over-benzylation and decomposition. |
| Purification | Short column, steep gradient | Long column, shallow gradient | Improved separation of isomers and higher purity of the final product. |
Note: The values in this table are for illustrative purposes and the optimal conditions should be determined experimentally.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
Technical Support Center: Glycosylation with 2,3,4-Tri-O-benzyl-L-rhamnopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during glycosylation reactions using 2,3,4-Tri-O-benzyl-L-rhamnopyranose as a glycosyl donor.
Troubleshooting Guides
This section addresses specific issues that may arise during glycosylation experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Glycoside
Question: My glycosylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer: Low glycosylation yields can stem from several factors, ranging from the reactivity of your starting materials to competing side reactions. Consider the following troubleshooting steps:
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Donor and Acceptor Reactivity:
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Donor Activation: Ensure your glycosyl donor is sufficiently activated. The choice of activating agent is critical and depends on the leaving group at the anomeric position (e.g., trichloroacetimidate, thioglycoside).
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Acceptor Nucleophilicity: A less nucleophilic acceptor alcohol will react more slowly, potentially leading to the decomposition of the activated donor or other side reactions. If possible, consider modifying the protecting groups on the acceptor to enhance the nucleophilicity of the target hydroxyl group.
-
-
Reaction Conditions:
-
Stoichiometry: Ensure the appropriate stoichiometry of the donor, acceptor, and promoter. An excess of the donor is often used to drive the reaction to completion.
-
Moisture: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The use of molecular sieves is crucial for sequestering any residual moisture.[1]
-
Temperature: The optimal temperature can vary significantly depending on the specific donor, acceptor, and activation system. Lowering the reaction temperature can sometimes reduce side reactions and improve selectivity.
-
-
Side Reactions:
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Hydrolysis of the Donor: If the reaction is not strictly anhydrous, the activated donor can be hydrolyzed back to the hemiacetal, reducing the amount of donor available for glycosylation.
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Formation of Byproducts: Undesired side reactions can consume the donor or acceptor. See the "Common Side Reactions" section below for more details.
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Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Question: My reaction is producing a mixture of α- and β-anomers. How can I improve the stereoselectivity for the desired anomer?
Answer: Achieving high stereoselectivity in rhamnosylation can be challenging. The stereochemical outcome is influenced by several factors:
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Protecting Group Strategy: The benzyl (B1604629) groups at the C2, C3, and C4 positions are non-participating, meaning they do not directly influence the stereochemical outcome through neighboring group participation. This can often lead to mixtures of anomers. The choice of solvent and reaction conditions is therefore critical in directing the stereoselectivity.
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Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) can favor the formation of the α-anomer, while solvents like dichloromethane (B109758) may favor the β-anomer.
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Temperature: Lowering the reaction temperature can often enhance stereoselectivity.
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Promoter System: The nature of the promoter or catalyst can have a profound effect on the α/β ratio. For instance, some catalyst systems are specifically designed to favor the formation of 1,2-cis or 1,2-trans glycosidic linkages.[1][2]
Issue 3: Identification of an Unexpected Side Product
Question: I have isolated a significant byproduct from my reaction mixture that is not the desired glycoside or the unreacted starting materials. How can I identify it?
Answer: A common side reaction when using benzyl protecting groups and benzyl bromide for activation or during the preparation of the donor is over-benzylation.
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Over-benzylation at the Anomeric Position: A potential side product is the per-benzylated rhamnopyranose, where the anomeric hydroxyl or leaving group has been replaced by a benzyl group.[3] This can occur if the activating conditions are too harsh or if there is an excess of the benzylation reagent.
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Characterization: This byproduct can be identified using standard spectroscopic techniques such as NMR and mass spectrometry. The 1H NMR spectrum would show the characteristic signals for the benzyl groups, and the mass spectrum would correspond to the molecular weight of the per-benzylated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: Besides the formation of the undesired anomer, a key side reaction to be aware of is over-benzylation at the C-1 position .[3] This occurs when the anomeric position is inadvertently benzylated, leading to the formation of a fully benzylated and unreactive rhamnopyranoside. This is particularly relevant if benzyl bromide is used in any of the reaction steps. Another potential side reaction, especially with highly reactive donors, is elimination to form a glycal.
Q2: How can I minimize the formation of the over-benzylated byproduct?
A2: To minimize over-benzylation, it is crucial to carefully control the reaction conditions. If preparing the donor, use the stoichiometric amount of benzylating agent and control the reaction time and temperature. During glycosylation, if using a method that could lead to benzylation, ensure that the conditions are optimized for glycosidic bond formation rather than benzylation. Using bulky, non-nucleophilic bases can also help to deprotonate hydroxyl groups without leading to nucleophilic attack.[3]
Q3: What type of leaving group is best for this compound?
A3: The choice of leaving group at the anomeric position (C-1) is critical for a successful glycosylation. Common choices include:
-
Trichloroacetimidates: These are highly reactive donors and are widely used.
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Thioglycosides: These donors are generally more stable and can be activated under a range of conditions.
-
Glycosyl halides: Bromides and iodides are also effective but can be less stable.
The optimal leaving group will depend on the specific acceptor and the desired stereochemical outcome.
Q4: Are there any specific safety precautions I should take when working with these compounds and reactions?
A4: Standard laboratory safety procedures should always be followed. Benzylating agents like benzyl bromide are lachrymatory and should be handled in a well-ventilated fume hood. Many of the promoters and catalysts used in glycosylation reactions are toxic or corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Quantitative Data Summary
The following table summarizes representative yields and stereoselectivities for glycosylation reactions involving rhamnopyranose donors under different conditions. Note that the specific outcomes are highly dependent on the acceptor and precise reaction conditions.
| Glycosyl Donor | Acceptor | Promoter/Activator | Solvent | Temperature (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4-Tri-O-benzoyl-L-rhamnose trichloroacetimidate | Methanol | TMSOTf | CH2Cl2 | -20 | 85-90 | N/A | [3] |
| 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl iodide | Various alcohols | AgOTf | CH2Cl2 | -60 to -40 | Moderate to Good | Varies | [4] |
| 2-O-benzyl-4,6-O-benzylidene-protected glucopyranosyl thioglycoside | Allyltrimethylsilane | BSP/TTBP/Tf2O | CH2Cl2 | -65 | High | Predominantly α | [5] |
| 2,3,4-tris-O-tert-butyldimethylsilyl-α-L-rhamnopyranosyl glucosyl donor | Cholestanol | MeOTf | CH2Cl2 | Room Temp | 45 | 33:67 | [6] |
Experimental Protocols
General Procedure for Glycosylation using a Thioglycoside Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a stirred solution of the glycosyl donor (1.0 equiv), the acceptor (1.2 equiv), and freshly activated 4 Å molecular sieves in anhydrous dichloromethane (CH2Cl2) under an argon atmosphere, add a hindered, non-nucleophilic base such as 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) (1.5 equiv).
-
Activation: Cool the reaction mixture to the desired temperature (e.g., -65 °C). Add the promoter system, for example, a combination of 1-benzenesulfinyl piperidine (B6355638) (BSP) or diphenyl sulfoxide (B87167) (DPSO) (1.2 equiv) and triflic anhydride (B1165640) (Tf2O) (1.2 equiv), dropwise.
-
Reaction: Stir the mixture for the appropriate time (typically 0.5 to 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction at low temperature by adding a saturated solution of sodium bicarbonate (NaHCO3).
-
Work-up: Allow the mixture to warm to room temperature. Dilute with CH2Cl2 and wash with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired glycoside.
Visualizations
Glycosylation Reaction and Side Reaction Pathway
Caption: Main glycosylation pathway and a common side reaction.
Troubleshooting Workflow for Low Glycosylation Yield
Caption: A logical workflow for troubleshooting low-yield glycosylation reactions.
References
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of β-rhamnopyranosides via gold(I)-catalyzed glycosylation with 2-alkynyl-4-nitro-benzoate donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl2,3,4-Tri-O-benzyl-L-rhamnopyranoside | Benchchem [benchchem.com]
- 4. Efficient Synthesis of Man2, Man3 and Man5 Oligosaccharides Using Mannosyl Iodide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Purification of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,3,4-Tri-O-benzyl-L-rhamnopyranose.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, primarily focusing on flash column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Product is not eluting from the column | The solvent system is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate (B1210297) mixture, try changing to an 8:2 or 7:3 mixture. |
| The compound may have low solubility in the chosen eluent, leading to precipitation on the column. | Ensure the compound is fully dissolved in the loading solvent before applying it to the column. If precipitation is suspected, a stronger, more polar solvent may be needed for loading, followed by the less polar eluent for separation. | |
| Product is eluting with the solvent front | The eluent is too polar, causing the compound to have a very low affinity for the silica (B1680970) gel. | Decrease the polarity of the eluent. For instance, if using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 4:1 mixture. |
| Poor separation of the product from impurities | The chosen solvent system does not provide adequate resolution between the product and impurities. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Test various ratios of solvents like hexane/ethyl acetate or cyclohexane/ethyl acetate to find the optimal separation. A shallower solvent gradient during elution can also improve separation. |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel to sample weight ratio of at least 30:1. | |
| Streaking of the product spot on TLC and column | The sample is not fully dissolved when loaded onto the column. | Ensure complete dissolution of the sample in a minimal amount of a suitable solvent before loading. |
| The compound is acidic or basic and is interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, 0.1-1% acetic acid can be added. For basic compounds, 0.1-1% triethylamine (B128534) may be beneficial. | |
| Product fractions are contaminated with a less polar impurity | An impurity with a higher Rf value is co-eluting with the product. This could be a byproduct of the benzylation reaction. | Use a less polar solvent system to increase the separation between the product and the impurity. Collect smaller fractions during chromatography. |
| Product fractions are contaminated with a more polar impurity | A more polar impurity, such as a partially benzylated rhamnopyranose derivative, is tailing into the product fractions. | Employ a solvent system that provides a larger separation between the product and the polar impurity. Running a step gradient where the polarity is increased after the main product has eluted can help wash out strongly retained impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most widely used method for the purification of this compound is flash column chromatography on silica gel.[1] This technique is effective at separating the desired product from starting materials, reagents, and byproducts of the synthesis, such as incompletely benzylated intermediates.
Q2: What are the typical impurities I might encounter?
A2: Common impurities arise from the benzylation reaction used to synthesize the target molecule. These can include:
-
Partially benzylated rhamnopyranose derivatives: These are more polar than the desired product and will have a lower Rf value on a normal-phase TLC plate.
-
Unreacted L-rhamnose: This is highly polar and will remain at the baseline of the TLC plate in typical organic solvent systems.
-
Benzyl (B1604629) alcohol and other benzylation reagents: These are generally less polar or can be removed during the aqueous work-up prior to chromatography.
Q3: How can I monitor the purification process?
A3: Thin Layer Chromatography (TLC) is an essential tool for monitoring the purification.[1] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can track the separation and identify the fractions containing the pure product.
Q4: What visualization techniques can be used for TLC analysis of this compound?
A4: Since this compound contains benzyl groups, it can be visualized under UV light (254 nm), where it will appear as a dark spot on a fluorescent background.[2] For more sensitive detection or for compounds that are not UV-active, staining with a p-anisaldehyde solution followed by heating is a common method for visualizing carbohydrates and their derivatives, often producing colored spots.[2][3]
Q5: Is recrystallization a viable purification method for this compound?
A5: Recrystallization can be a useful secondary purification step to obtain highly pure material, especially after an initial purification by column chromatography. A product data sheet indicates a melting point of 86-88°C, suggesting it is a crystalline solid at room temperature.[4] For similar protected sugars, solvent systems like ethanol (B145695) or mixtures of ethyl acetate and hexanes have been used for crystallization.[5]
Experimental Protocols
Detailed Protocol for Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
1. Preparation of the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation than direct liquid injection.
2. Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.
3. Loading the Sample:
-
Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity solvent system.
-
Gradually increase the polarity of the eluent as the chromatography progresses. The optimal gradient will depend on the specific impurities present and should be determined by prior TLC analysis. A common gradient might start with 95:5 hexane:ethyl acetate and gradually increase to 80:20 or 70:30 hexane:ethyl acetate.
-
Collect fractions of a consistent volume throughout the elution process.
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Quantitative Data Summary
The following table summarizes representative yields for the purification of benzylated carbohydrates using flash chromatography, as reported in the literature for analogous compounds.
| Compound | Purification Method | Eluent System | Yield (%) | Reference |
| Benzylated Disaccharide | Flash Chromatography | 20% Ethyl Acetate/Petroleum Ether | 96 | [1] |
| Benzylated Trisaccharide | Flash Chromatography | 22.5% Ethyl Acetate/Petroleum Ether | 82 | [1] |
| Benzylated Trisaccharide | Flash Chromatography | 22% Ethyl Acetate/Petroleum Ether | 80 | [1] |
| Ethyl (-)-[R-(E)]-4-O-benzyl-4,5-dihydroxy-2-pentenoate | Column Chromatography | Petroleum Ether/Ethyl Acetate 1/1 | 78 | [6] |
Visualizations
References
Technical Support Center: Optimizing Glycosylation with Rhamnosyl Donors
Welcome to the technical support center for rhamnosyl donor-based glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing rhamnosylation reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during glycosylation reactions using rhamnosyl donors, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Stereoselectivity — Predominance of the Undesired Anomer
Question: My glycosylation reaction is yielding the wrong anomer as the major product. How can I improve the stereoselectivity?
Answer: Achieving complete anomeric control is a significant challenge in carbohydrate chemistry.[1] The stereochemical outcome of a rhamnosylation reaction is highly dependent on a range of factors, including the protecting groups on the donor, reaction conditions, and the mechanism (SN1 vs. SN2).[2]
For Improving α-Selectivity (1,2-trans):
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Protecting Group Strategy: The choice of protecting groups on the rhamnosyl donor is critical.
-
Non-participating Groups at C2: To prevent the formation of a C2-participating intermediate that leads to the β-anomer, use non-participating protecting groups like benzyl (B1604629) (Bn) or silyl (B83357) (e.g., TBDMS, TIPS) ethers at the C2-position.[3]
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"Super-arming" the Donor: Using electron-donating protecting groups, such as a 4,6-O-benzylidene acetal, can enhance the donor's reactivity and favor the α-anomer via an SN1-like mechanism.[3]
-
C3-Acyl Participation: Installing an acyl group at the C-3 position of the rhamnosyl donor can also promote high α-selectivity.[3]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve α-selectivity.[3][4]
-
Solvent: The choice of solvent influences the stereochemical outcome. Less polar, non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred.[3]
-
For Improving β-Selectivity (1,2-cis): Synthesizing β-L-rhamnosides (1,2-cis) is particularly challenging due to unfavorable steric interactions and electronic effects that favor the α-product.[5][6] However, several strategies have been developed:
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Tethered Donors: The use of 2,3-O- or 3,4-O-tethered rhamnosyl donors can effectively control stereochemistry.[5][7]
-
Remote Participating Groups: A carbamate (B1207046) group placed at the C-4 position of the donor has been shown to significantly increase β-selectivity.[5]
-
Conformational Control: Bulky silyl-protected rhamnosyl donors can adopt an axially-rich conformation, which favors β-selectivity.[7]
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Catalyst-Controlled Reactions: Specific catalysts, such as complex bis-thiourea catalysts, have been developed for highly selective β-rhamnosylations under mild and neutral conditions.[8]
-
One-Pot Halogenation/Glycosylation: A highly β-selective protocol using readily available glycosyl hemi-acetals involves a one-pot chlorination, iodination, and glycosylation sequence where an α-glycosyl iodide intermediate is reacted via an SN2-type mechanism promoted by lithium iodide (LiI).[7][9]
Issue 2: Low Glycosylation Yield
Question: I am observing a low yield of my desired glycosylated product. What are the potential causes and how can I improve the yield?
Answer: Low glycosylation yields can result from several factors, including donor reactivity, acceptor nucleophilicity, and competing side reactions.[3][10]
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Donor Reactivity and Activation:
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"Armed" vs. "Disarmed" Donors: Electron-donating groups (e.g., benzyl ethers) "arm" the donor, making it more reactive. Electron-withdrawing groups (e.g., esters) "disarm" it, making it less reactive.[3] Ensure your promoter system is appropriate for your donor's reactivity. A disarmed donor may require a more powerful promoter.[3]
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Promoter System: The promoter used to activate the glycosyl donor is crucial. For thioglycoside donors, common promoters include N-iodosuccinimide (NIS)/triflic acid (TfOH) or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST).[3]
-
-
Acceptor Nucleophilicity: A less nucleophilic acceptor alcohol will react more slowly, which can lead to the decomposition of the activated donor or other side reactions.[3]
-
Side Reactions:
-
Donor Hydrolysis: Trace amounts of water can hydrolyze the activated donor. Ensure all reagents, solvents, and glassware are scrupulously dry and the reaction is run under an inert atmosphere.[10][11]
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Elimination: The activated donor can undergo elimination to form a glycal, an unsaturated sugar derivative.[10]
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Acyl Group Migration: If acyl protecting groups (e.g., acetyl, benzoyl) are present, they can migrate, especially under acidic or basic conditions, leading to a mixture of products.[3] Use non-migrating protecting groups like benzyl or silyl ethers to avoid this.[3]
-
Issue 3: Acyl Group Migration
Question: I am observing acyl group migration during my reaction or purification. How can I prevent this?
Answer: Acyl group migration is a common side reaction when a hydroxyl group is adjacent to an acyl-protected hydroxyl group.
-
Cause: The presence of a nearby free hydroxyl group can lead to intramolecular transesterification.
-
Solution:
-
Protecting Groups: Use non-migrating protecting groups, such as benzyl ethers or silyl ethers, for the hydroxyl groups adjacent to the acyl group.[3]
-
Neutral Conditions: Maintain neutral reaction conditions whenever possible.[3]
-
Purification: If migration is observed during purification on silica (B1680970) gel, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.[3]
-
Data Summary
Table 1: Conditions for Highly β-Selective Rhamnosylation from Hemiacetal Donors[7]
| Donor | Acceptor | Yield (%) | α/β Ratio |
| 2,3,4-Tri-O-benzyl-L-rhamnose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 87 | 1:19 |
| 2,3,4-Tri-O-benzyl-L-rhamnose | 1-Octanol | 90 | 1:19 |
| 2,3,4-Tri-O-benzyl-L-rhamnose | Isopropanol | 86 | 1:19 |
| 2,3,4-Tri-O-p-methoxybenzyl-L-rhamnose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 88 | 1:19 |
| 2,3,4-Tri-O-benzoyl-L-rhamnose | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 56 | 1:19 |
Conditions based on a one-pot chlorination, iodination, glycosylation sequence employing oxalyl chloride, phosphine (B1218219) oxide, and LiI.[7]
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for a chemical glycosylation experiment.
Caption: General workflow for a rhamnosylation reaction.
Protocol 1: General Procedure for Synthesis of a Rhamnosyl Thioglycoside[3]
This protocol provides a general representation and may require optimization for specific substrates.
-
Preparation of Acetylated Rhamnose: To a solution of L-rhamnose in acetic anhydride (B1165640) and pyridine, stir at room temperature until acetylation is complete (as monitored by TLC).
-
Thioglycosylation:
-
Dissolve the per-O-acetylated rhamnose and a thiol (e.g., thiocresol) in dry dichloromethane.
-
Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a Lewis acid catalyst (e.g., BF₃·OEt₂).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: One-Pot β-Rhamnosylation from a Hemiacetal Donor[12]
This protocol is highly selective for the β-anomer.
-
Chlorination: To a solution of the rhamnosyl hemiacetal (1 eq.) in dry dichloromethane, add triphenylphosphine (B44618) oxide (Ph₃PO, 1 eq.) and oxalyl chloride (1 eq.) at 0 °C. Stir for 30 minutes.
-
Iodination & Glycosylation:
-
Add lithium iodide (LiI, 4 eq.) and N,N-diisopropylethylamine (iPr₂NEt, 4 eq.) to the mixture.
-
Add the glycosyl acceptor (1.5 eq.) to the reaction.
-
Allow the reaction to warm to room temperature and stir until completion (as monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
-
Factors Influencing Stereoselectivity
The stereochemical outcome of rhamnosylation is a delicate balance between the reaction mechanism (SN1 vs. SN2), the electronic and steric properties of the donor, and the reaction conditions.
Caption: Key factors controlling α- vs. β-stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of β-rhamnosides so difficult? A1: The synthesis of 1,2-cis glycosides like β-rhamnosides is challenging for several reasons. The axial substituent at the C2 position creates steric hindrance for an incoming nucleophile on the β-face. Furthermore, both the anomeric effect and neighboring group participation from a C2-acyl group favor the formation of the thermodynamically more stable α-glycoside.[5][7][12]
Q2: What is the difference between an "armed" and a "disarmed" glycosyl donor? A2: This concept relates to the electronic properties of the protecting groups on the glycosyl donor. "Armed" donors have electron-donating groups (like benzyl ethers), which make the anomeric center more electron-rich and thus more reactive. "Disarmed" donors have electron-withdrawing groups (like esters or carbonates), which make the anomeric center more electron-poor and less reactive.[3] The choice between an armed or disarmed donor affects the reaction kinetics and can influence the stereochemical outcome.[3]
Q3: What are common leaving groups for rhamnosyl donors? A3: Several types of glycosyl donors are used, distinguished by their leaving group at the anomeric position. Common examples include thioglycosides (e.g., -SPh, -SEt), trichloroacetimidates (-OC(NH)CCl₃), and glycosyl halides (-Br, -F).[3] More recently, hemiacetals have been used as precursors in one-pot glycosylation protocols.[7]
Q4: How should I monitor my glycosylation reaction? A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of a glycosylation reaction. It allows you to track the consumption of the donor and acceptor and the formation of the product. It is important to run a co-spot (a single lane containing a spot of starting material and a spot of the reaction mixture) to accurately identify the product relative to the starting components.
Q5: What analytical techniques are used to confirm the structure and stereochemistry of the product? A5: After purification, the structure and purity of the glycosylated product are typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).[13] The anomeric configuration (α or β) is determined by analyzing the coupling constant of the anomeric proton (JH1,H2) in the ¹H NMR spectrum and the chemical shift of the anomeric carbon (C1) in the ¹³C NMR spectrum.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of remote carbamate protective groups on the β-selectivity in rhamnosylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in β-l-rhamnosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 13. Biochemical Characterization of the α-l-Rhamnosidase DtRha from Dictyoglomus thermophilum: Application to the Selective Derhamnosylation of Natural Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Stereoselectivity in Rhamnopyranoside Synthesis
Welcome to the Technical Support Center for stereoselective glycosylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of rhamnopyranosides, a class of molecules where achieving the desired anomeric configuration (α or β) is a significant challenge.
Frequently Asked Questions (FAQs)
Q1: Why is stereoselective rhamnosylation so challenging?
A1: The primary difficulty in stereoselective rhamnosylation arises from features similar to β-D-mannosylation, namely the formation of a 1,2-cis glycosidic bond for the β-anomer, which is sterically and electronically disfavored. The challenge is compounded because L-rhamnose is a 6-deoxy sugar, which prevents the use of a 4,6-O-cyclic protecting group (like a benzylidene acetal).[1] This type of protecting group is crucial in β-mannoside synthesis as it locks the pyranose ring into a conformation that favors β-attack.[1][2] The absence of this conformational lock and the lack of a participating neighboring group at the C2 position often lead to mixtures of α and β anomers.
Q2: What is the role of the C2 protecting group in determining stereoselectivity?
A2: The protecting group at the C2 position has a profound impact on the stereochemical outcome.[3]
-
Participating Groups: Acyl-type groups (e.g., acetate, benzoate) can form a cyclic acyl oxonium ion intermediate. This intermediate shields the α-face of the anomeric center, forcing the incoming nucleophile (acceptor) to attack from the β-face, leading predominantly to the 1,2-trans product (α-rhamnoside).
-
Non-Participating Groups: Ether-type groups (e.g., benzyl (B1604629), silyl) do not form this intermediate.[4] Their presence allows for the formation of an oxocarbenium ion, which can be attacked from either face. The outcome is then governed by other factors like the anomeric effect (favoring α), solvent, and temperature, often resulting in mixtures. For β-rhamnoside synthesis, non-participating groups are essential, but they do not guarantee selectivity.[4]
Q3: How does the choice of glycosyl donor affect the reaction?
A3: The glycosyl donor, which includes the anomeric leaving group, is critical. Common donors include:
-
Trichloroacetimidates: Highly reactive donors activated by catalytic Lewis or Brønsted acids.[5] They are versatile but can lead to anomeric mixtures if not carefully controlled.[6]
-
Thioglycosides: More stable than trichloroacetimidates, offering a longer shelf-life.[7] They require activation by thiophilic promoters (e.g., NIS/TfOH, DMTST, BSP/Tf₂O).[8][9][10][11] The choice of activator system can significantly influence the α/β ratio.[12]
-
Glycosyl Halides: Traditional donors (bromides/chlorides) that are highly reactive but can be unstable. Their use often requires stoichiometric promoters, such as silver salts.
Q4: Can the solvent really change the stereochemical outcome of my reaction?
A4: Yes, the solvent plays a crucial role in stabilizing or destabilizing reaction intermediates.[13]
-
Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents can participate in the reaction. The oxygen atom of the ether can coordinate to the anomeric center from the α-face, forming a transient α-dioxonium ion. This intermediate is then displaced by the acceptor in an Sₙ2-like fashion, leading to the formation of the β-glycoside.
-
Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These solvents can also participate, but they form a β-nitrilium ion intermediate. Subsequent displacement by the acceptor leads to the α-glycoside.
-
Non-Coordinating Solvents (e.g., Dichloromethane (B109758), Toluene): These solvents do not participate directly and are often used to favor kinetic α-anomers via the anomeric effect or to allow other directing effects (like protecting groups) to dominate.[14]
Troubleshooting Guide
This guide addresses common issues encountered during rhamnopyranoside synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor α/β Selectivity (Near 1:1 Mixture) | 1. Non-optimal Solvent: The solvent may not be providing sufficient directing effect. 2. Wrong Protecting Group Strategy: Lack of a participating group for α-selectivity or ineffective use of non-participating groups for β-selectivity. 3. Reaction Temperature: The reaction may be running under thermodynamic control, favoring the more stable anomer, or too high a temperature may reduce selectivity. | 1. Solvent Screen: If targeting the α-anomer, try nitrile solvents (e.g., acetonitrile). If targeting the β-anomer, try ethereal solvents (e.g., diethyl ether).[13] 2. Re-evaluate Protecting Groups: For α-selectivity, ensure a participating group (e.g., acetate, benzoate) is at C2. For β-selectivity, use non-participating groups (e.g., benzyl) and explore other strategies. 3. Temperature Control: Run the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled product.[4] |
| Reaction Favors Wrong Anomer (e.g., got α instead of desired β) | 1. Anomeric Effect Dominance: The inherent electronic preference for the α-anomer is winning out. 2. Donor/Promoter Mismatch: The chosen combination favors the undesired anomer. 3. Conformational Issues: The rhamnosyl donor may not adopt the necessary conformation for the desired attack trajectory. | 1. Force an Sₙ2 Pathway: Use a participating solvent like diethyl ether. Alternatively, methods that generate an α-glycosyl halide in situ followed by Sₙ2 displacement can be highly β-selective.[15] 2. Change Strategy: For β-selectivity, consider intramolecular aglycone delivery (IAD) methods or using donors with specific protecting groups known to direct β-glycosylation, such as a 2-O-sulfonate ester.[16][17][18][19] 3. Conformationally Locked Donors: Synthesize a donor with bulky silyl (B83357) groups that lock the ring into a ⁴C₁ conformation, which can favor β-attack.[20] |
| Low or No Yield | 1. Inactive Promoter/Catalyst: Moisture may have deactivated the promoter. 2. Poor Donor Reactivity ("Disarmed" Donor): Electron-withdrawing protecting groups (e.g., esters) make the donor less reactive. 3. Sterically Hindered Acceptor: The acceptor alcohol is too crowded to attack the anomeric center efficiently. 4. Side Reactions: Formation of orthoesters, glycal, or decomposition of the donor. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware, use freshly distilled solvents, and add activated molecular sieves (4 Å).[6] 2. Increase Reactivity: Switch to electron-donating protecting groups (e.g., benzyl ethers) to "arm" the donor.[14] Use a more powerful activation system. 3. Increase Temperature/Reaction Time: Carefully increase the reaction temperature or allow it to run longer. A more reactive donor may also be required. 4. Optimize Conditions: Lowering the temperature can minimize decomposition. For orthoester formation, adding a mild acid scavenger might help. |
| Orthoester Formation (Byproduct) | 1. Participating Group at C2: The acyl group at C2 is attacking the oxocarbenium ion, and this intermediate is being trapped by the acceptor alcohol at the C1 position before it can rearrange. | 1. Change Promoter System: Some Lewis acids are more prone to orthoester formation. Screen different promoters. 2. Modify Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor orthoester formation. |
Quantitative Data Summary
The stereochemical outcome of rhamnosylation is highly dependent on the chosen methodology. The table below summarizes results from different strategies to highlight the impact of various factors.
| Desired Anomer | Glycosyl Donor | Key Feature / Protecting Groups | Promoter / Conditions | Acceptor | α:β Ratio | Yield (%) |
| α-L-Rhamnoside | Trichloroacetimidate (B1259523) | 2,3,4-Tri-O-benzoyl (participating groups) | Triflic acid (TfOH), 0°C to RT, 4Å MS | Steroidal Aglycone (Strophanthidol) | α-only | 73 |
| β-L-Rhamnoside | Thioglycoside | 2-O-sulfonate, 4-O-benzoyl | BSP, TTBP, Tf₂O, -60°C | Secondary Alcohol | Moderate to good β-selectivity | Varies |
| β-L-Rhamnoside | Naphthylmethyl (NAP) ether | Intramolecular Aglycone Delivery (IAD) | MeOTf, DTBMP | Various (Glucose, Mannose derivs.) | β-only | 56-72 |
| β-D-Rhamnoside | 6-Thio-thioglycoside | 4-O-6-S-α-cyanobenzylidene | BSP/Tf₂O, then Raney Nickel | Secondary Alcohol | >19:1 | 79 |
| β-L-Rhamnoside | Hemiacetal | One-pot chlorination/iodination | Oxalyl chloride, Ph₃PO, LiI | Primary & Secondary Alcohols | >20:1 | 60-91 |
| β-L-Rhamnoside | Trichloroacetimidate | Bulky silyl groups (⁴C₁ conformation) | 9-BBN-OTf (catalytic) | Secondary Alcohol | β-selective | Varies |
Visualized Workflows and Logic
The following diagrams illustrate key decision-making processes and experimental workflows for tackling stereoselectivity in rhamnosylation.
Caption: Troubleshooting flowchart for poor stereoselectivity.
Caption: Key factors influencing rhamnosylation stereoselectivity.
Key Experimental Protocols
Protocol 1: General Procedure for α-L-Rhamnosylation using a Trichloroacetimidate Donor [6][21]
This protocol describes a general method for the α-glycosylation of an alcohol acceptor using a benzoyl-protected L-rhamnopyranosyl trichloroacetimidate donor, where the C2-benzoyl group acts as a participating group to direct α-selectivity.
-
Preparation of Reaction Mixture:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the alcohol acceptor (1.0 equivalent) and freshly activated 4 Å molecular sieves.
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Add the 2,3,4-tri-O-benzoyl-L-rhamnopyranosyl trichloroacetimidate donor (1.5 - 2.0 equivalents) to the cooled mixture.
-
Slowly add a solution of triflic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 - 0.3 equivalents) in anhydrous DCM to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding solid sodium bicarbonate or triethylamine (B128534) and stir for 15 minutes.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel flash column chromatography to afford the desired α-rhamnopyranoside.
-
Protocol 2: β-L-Rhamnosylation via In Situ Anomeric Halogenation [15]
This protocol is designed to favor the formation of the challenging 1,2-cis (β) linkage by creating an α-halide intermediate in situ, which then undergoes an Sₙ2 reaction with the acceptor.
-
Preparation of Hemiacetal Donor:
-
Start with the appropriately protected rhamnopyranose hemiacetal (e.g., 2,3,4-tri-O-benzyl-L-rhamnopyranose) (1.0 equivalent).
-
-
One-Pot Halogenation and Glycosylation:
-
Dissolve the hemiacetal donor in anhydrous DCM in a flame-dried flask under argon. Cool the solution to 0 °C.
-
Add oxalyl chloride or oxalyl bromide (1.1 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir for 30 minutes to form the anomeric chloride/bromide.
-
In a separate flask, dissolve the alcohol acceptor (1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (2.0 equivalents) in anhydrous DCM.
-
To the acceptor solution, add lithium iodide (LiI) (2.0 equivalents) and stir.
-
Slowly transfer the freshly prepared glycosyl halide solution to the acceptor/LiI mixture at 0 °C or room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude residue by silica gel chromatography to isolate the β-rhamnopyranoside.
-
Disclaimer: These protocols are generalized and may require optimization for specific substrates. Always consult the original literature and adhere to all laboratory safety protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective synthesis of β-rhamnopyranosides via gold(i)-catalyzed glycosylation with 2-alkynyl-4-nitro-benzoate donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Catalytic Thioglycoside Activation with Diazo-Derived Copper Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Direct synthesis of the beta-l-rhamnopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stereoselective synthesis of beta-L-rhamnopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Beta-selective O-rhamnosylation with a rhamnosyl trichloroacetimidate that has the 4C1 conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Glycosylation with 2,3,4-Tri-O-benzyl-L-rhamnopyranose
Welcome to the technical support center for glycosylation reactions utilizing 2,3,4-Tri-O-benzyl-L-rhamnopyranose as a glycosyl donor. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on experimental design, with a specific focus on the influence of temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in glycosylation with L-rhamnopyranose donors?
A1: The main challenge in L-rhamnosylation is controlling the stereoselectivity to obtain the desired anomer (α or β). Due to the axial orientation of the C2-hydroxyl group in the rhamnose donor, achieving high stereoselectivity can be difficult. The formation of the 1,2-cis (β-L-rhamnoside) linkage is particularly challenging because it is disfavored by the anomeric effect and lacks the benefit of neighboring group participation from a C2-acyl protecting group.[1]
Q2: How does temperature generally affect the stereochemical outcome of rhamnosylation?
A2: Temperature is a critical parameter for controlling the diastereoselectivity of rhamnosylation reactions.[2] Lowering the reaction temperature can sometimes favor the formation of the β-anomer, while increasing the temperature often leads to higher yields of the thermodynamically more stable α-anomer.[2] However, the optimal temperature is highly dependent on the specific donor, acceptor, and promoter system being used.
Q3: What role do the benzyl (B1604629) protecting groups on the 2,3,4-positions of the L-rhamnopyranose donor play?
A3: The benzyl (Bn) groups at the C2, C3, and C4 positions are non-participating protecting groups. This means they do not directly assist in the departure of the leaving group at the anomeric center to form a covalent intermediate that would direct the incoming nucleophile. Their primary role is to protect the hydroxyl groups and to influence the reactivity of the donor through their electronic and steric properties. The use of such non-participating groups is crucial when trying to access the β-anomer, as a participating group at C2 would strongly favor the formation of the α-anomer.
Q4: Can the choice of solvent impact the effect of temperature on the reaction?
A4: While temperature is a crucial factor, the solvent can also have a minor influence on the stereoselectivity of the glycosylation.[2] The interplay between solvent polarity, coordinating ability, and the reaction temperature can affect the stability of the reaction intermediates and the transition states, thereby influencing the α/β ratio of the product. It is recommended to select a solvent that is compatible with the chosen promoter system and remains liquid at the desired reaction temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during glycosylation with this compound, with a focus on temperature-related troubleshooting.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of Glycosylated Product | Reaction temperature is too low: The activation energy for the reaction is not being met, leading to a sluggish or incomplete reaction. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC. |
| Reaction temperature is too high: This can lead to the decomposition of the glycosyl donor, acceptor, or the product. | Decrease the reaction temperature. Consider if a more reactive promoter system could allow for lower reaction temperatures. | |
| Moisture in the reaction: Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated donor. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents. | |
| Poor Stereoselectivity (Undesired Anomer Predominates) | Suboptimal reaction temperature: The chosen temperature may favor the formation of the undesired anomer. | For increased α-selectivity: Try increasing the reaction temperature. The α-anomer is often the thermodynamically more stable product.[2] For increased β-selectivity: Attempt the reaction at a very low temperature (e.g., -78°C to -40°C). The β-anomer can sometimes be the kinetically favored product.[2] |
| Inappropriate promoter system: The choice of promoter can significantly influence the stereochemical outcome. | Experiment with different promoter systems. For instance, some systems may favor an SN1-like mechanism (leading to the thermodynamic product), while others might favor an SN2-like mechanism (leading to the kinetic product). | |
| Formation of Side Products (e.g., Glycal) | High reaction temperature: Elevated temperatures can promote elimination side reactions, leading to the formation of a glycal. | Lower the reaction temperature and monitor the reaction closely to stop it once the desired product is formed, before significant side product formation occurs. |
| Incomplete Reaction | Insufficient activation at the chosen temperature: The promoter may not be active enough at the reaction temperature. | Increase the temperature or choose a more potent promoter. Alternatively, allow the reaction to proceed for a longer duration at the current temperature, monitoring for any product degradation. |
Experimental Protocols
While a specific protocol detailing the effect of temperature on glycosylation with this compound is not available in the provided search results, a general experimental procedure that allows for the investigation of temperature effects is outlined below.
General Procedure for Investigating the Effect of Temperature on Glycosylation:
-
Preparation: Rigorously dry all glassware in an oven and allow it to cool under a stream of inert gas (Argon or Nitrogen). Prepare anhydrous solvents.
-
Reaction Setup: To a round-bottom flask containing activated molecular sieves (4 Å), add the glycosyl acceptor and the this compound donor (typically 1.2-1.5 equivalents) and dissolve them in the chosen anhydrous solvent (e.g., dichloromethane).
-
Temperature Equilibration: Cool the reaction mixture to the desired starting temperature (e.g., -78°C, -40°C, 0°C, or room temperature) using an appropriate cooling bath.
-
Activation: Add the glycosylation promoter (e.g., a combination of a thiophile like N-Iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like Trifluoromethanesulfonic acid (TfOH) for a thioglycoside donor) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution for reactions involving NIS, or triethylamine (B128534) for acid-catalyzed reactions).
-
Workup: Allow the mixture to warm to room temperature. Dilute with an organic solvent, wash with appropriate aqueous solutions (e.g., saturated sodium bicarbonate, brine), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and the α/β ratio of the products by ¹H NMR spectroscopy.
-
Temperature Variation: Repeat the experiment at different temperatures to systematically evaluate the effect on yield and stereoselectivity.
Visualizations
Caption: Experimental workflow for studying the effect of temperature on glycosylation.
Caption: Logical relationship between temperature and stereochemical outcome in rhamnosylation.
References
solvent effects in glycosylation reactions with protected rhamnose
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycosylation reactions involving protected rhamnose donors. It focuses on the critical effects of solvent choice on reaction yield, stereoselectivity, and overall success.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the stereoselectivity (α/β ratio) of my protected rhamnose glycosylation?
The solvent plays a crucial role in determining the stereochemical outcome of a rhamnosylation reaction.[1][2] Its effect is linked to its polarity and its ability to coordinate with the reactive intermediates formed during the reaction.[3]
-
Ethereal Solvents (e.g., Diethyl Ether - Et₂O, Dioxane): These weakly polar and coordinating solvents have a tendency to drive glycosylation towards the formation of the α-anomer.[2][3][4] This is often attributed to their ability to facilitate an Sₙ2-like displacement or to stabilize the α-anomeric triflate intermediate.
-
Nitrile Solvents (e.g., Acetonitrile (B52724) - MeCN, Propionitrile - EtCN): Highly polar and coordinating solvents like nitriles tend to favor the formation of the β-glycoside.[3][4] The proposed mechanism involves the nitrile solvent interacting with the oxocarbenium ion to form α- and β-glycosyl nitrilium intermediates, which are then attacked by the nucleophile to yield the β-product.[4]
-
Non-Coordinating Solvents (e.g., Dichloromethane - DCM, Toluene): Moderately polar, non-coordinating solvents like DCM are common in glycosylation.[3] While often favoring the thermodynamically more stable α-rhamnoside, the selectivity can be highly dependent on other factors like the promoter and protecting groups.[2][4] In some systems, DCM can lead to β-isomers.[2]
Q2: My rhamnosylation reaction is giving a low yield. Could the solvent be the cause?
Yes, solvent choice can significantly impact reaction yield. Low yields can stem from several solvent-related issues:
-
Poor Solubility: One of the most common issues is the low solubility of reactants, particularly complex aglycones like cardiotonic steroids, in common glycosylation solvents like dichloromethane.[5] This can prevent the reaction from proceeding efficiently. Using a co-solvent like acetonitrile or dimethylformamide (DMF) can sometimes improve solubility, but may also alter stereoselectivity.[4][5]
-
Solvent-Mediated Side Reactions: The solvent can promote undesired side reactions, such as the degradation of the glycosyl donor or acceptor, leading to a lower yield of the desired product.[6]
-
Incompatibility with Promoter: The chosen solvent may not be optimal for the activation of the glycosyl donor by the promoter, leading to an incomplete reaction.
Q3: I am observing unexpected side reactions in my rhamnosylation. How can solvent choice help minimize them?
Solvent selection is a key tool to suppress common side reactions in glycosylation.
-
Orthoester Formation: In reactions with donors having a participating protecting group at C2 (e.g., acetyl, benzoyl), the formation of a stable 1,2-orthoester side product can be a problem. The choice of solvent can influence the equilibrium between the glycosidic product and the orthoester.
-
Aglycone Decomposition: If the acceptor (aglycone) is sensitive to the reaction conditions, the solvent can play a role in its stability. A less polar, non-coordinating solvent might be beneficial in such cases.
-
Anomerization: The solvent can influence the rate of anomerization of the glycosyl donor. Ethereal solvents, for example, can stabilize certain intermediates, potentially reducing the rate of undesired anomerization.
Q4: What is the general mechanism of solvent influence in glycosylation?
The influence of the solvent is centered on its interaction with the key reactive intermediate: the glycosyl oxocarbenium ion.[3][4] Upon activation of the glycosyl donor, the leaving group departs, forming this highly reactive cation. The solvent then mediates the subsequent reaction with the glycosyl acceptor.
The reaction can proceed through a spectrum of mechanisms:
-
Sₙ1-like Pathway: In non-coordinating solvents, a solvent-separated ion pair (SSIP) or a close-contact ion pair (CCIP) may form.[3] The acceptor then attacks the oxocarbenium ion, with stereoselectivity often dictated by thermodynamics (favoring the α-anomer) or steric hindrance.
-
Sₙ2-like Pathway: In some cases, particularly with ethereal solvents, the acceptor can displace the leaving group in a more concerted fashion, leading to an inversion of configuration at the anomeric center.
-
Solvent Participation: In coordinating solvents like nitriles, the solvent itself can act as a temporary nucleophile, forming a covalent glycosyl intermediate (e.g., a nitrilium ion).[4] This intermediate is then displaced by the glycosyl acceptor, often with high stereoselectivity.[4]
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Troubleshooting Steps |
| Poor α/β Stereoselectivity | The solvent is not adequately directing the reaction. | 1. For α-selectivity: Switch to an ethereal solvent like diethyl ether (Et₂O).[2][4] 2. For β-selectivity: Switch to a nitrile solvent like acetonitrile (MeCN).[4] 3. Consider that temperature can also be a crucial factor for selectivity.[7] |
| Low Reaction Yield | Reactants have poor solubility; solvent is promoting side reactions. | 1. If solubility is an issue, try a co-solvent system (e.g., DCM/MeCN or DCM/DMF).[4][5] 2. Screen a panel of solvents with different polarities (e.g., Toluene, DCM, Et₂O, MeCN) to identify one that balances solubility and reactivity. |
| Formation of Side Products | The solvent is too reactive or is not stabilizing the desired intermediates. | 1. Change the solvent class entirely (e.g., from a coordinating nitrile to a non-coordinating chlorinated solvent). 2. Analyze the side products to understand the reaction pathway and select a solvent that would disfavor it. For instance, less polar solvents can sometimes reduce rearrangements.[1] |
| Reaction Fails to Initiate | The promoter/activator is not effective in the chosen solvent. | 1. Consult literature for promoter/solvent compatibility. 2. Switch to a more common and robust solvent for your chosen promoter system, such as DCM for many TMSOTf-promoted reactions. |
Data Presentation: Solvent Properties and Stereochemical Influence
The following table summarizes the general influence of common solvent classes on glycosylation stereoselectivity. Note that these are general trends and the outcome is highly dependent on the specific donor, acceptor, protecting groups, and promoter used.
| Solvent Class | Example(s) | Polarity/Coordinating Ability | Typical Stereochemical Preference |
| Ethereal | Diethyl ether (Et₂O), Dioxane | Weakly polar, Coordinating | Tends to favor α-glycosides [2][4] |
| Nitrile | Acetonitrile (MeCN), Propionitrile (EtCN) | Highly polar, Coordinating | Tends to favor β-glycosides [4] |
| Chlorinated | Dichloromethane (DCM) | Moderately polar, Non-coordinating | Often favors α-glycosides , but can be variable[2][4] |
| Aromatic | Toluene, Benzene | Weakly polar, Non-coordinating | Generally favors α-glycosides [3] |
Experimental Protocols
Protocol: General Procedure for Solvent Screening in a Rhamnosylation Reaction
This protocol outlines a general method for testing the effect of different solvents on a glycosylation reaction between a protected rhamnosyl donor and a glycosyl acceptor.
-
Preparation:
-
Dry all glassware thoroughly in an oven (120 °C) and cool under a stream of inert gas (Argon or Nitrogen).
-
Activate molecular sieves (4 Å) by heating under vacuum.
-
Ensure all reagents and solvents are anhydrous. Solvents should be distilled from appropriate drying agents.
-
-
Reaction Setup (Perform in parallel for each solvent to be tested):
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves (approx. 100 mg per 0.1 mmol of acceptor), add the glycosyl acceptor (1.0 equivalent) and the rhamnosyl donor (1.2-1.5 equivalents).
-
Place the flask under an inert atmosphere.
-
Add the anhydrous solvent to be tested (e.g., DCM, Et₂O, MeCN, Toluene) to achieve a concentration of 0.05-0.1 M with respect to the acceptor.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Initiation and Monitoring:
-
Cool the reaction mixture to the desired starting temperature (typically -78 °C, -40 °C, or 0 °C).
-
In a separate flask, prepare a solution of the promoter (e.g., TMSOTf, 0.1-0.3 equivalents) in the same anhydrous solvent.
-
Add the promoter solution dropwise to the stirring reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Analysis:
-
Once the reaction is complete (as indicated by TLC, typically by consumption of the limiting reagent), quench the reaction by adding a suitable reagent (e.g., triethylamine (B128534) or pyridine (B92270) for acid-promoted reactions).
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove molecular sieves, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel.
-
Determine the yield and the α/β anomeric ratio of the purified product using ¹H NMR spectroscopy.
-
Visualizations
Caption: Solvent influence on glycosylation reaction pathways.
Caption: Experimental workflow for solvent optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 5. Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Debenzylation of Protected Rhamnopyranosides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the debenzylation of protected rhamnopyranosides.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed hydrogenolysis for debenzylation incomplete?
A1: Incomplete reactions are a common issue and can stem from several factors:
-
Catalyst Inactivity or Poisoning: The palladium catalyst can be deactivated by impurities in the starting material, solvents, or even by the product itself. [1][2]Thioethers are a known poison for palladium catalysts. [3]* Insufficient Catalyst Loading: Particularly in the deprotection of complex oligosaccharides with numerous benzyl (B1604629) groups, a higher catalyst loading is often necessary to drive the reaction to completion. [4]* Poor Catalyst Quality: The effectiveness of Pd/C catalysts can vary significantly between commercial sources. [4]It may be necessary to screen different catalysts to find one that is efficient in terms of reaction time and selectivity. [4]* Hydrogen Accessibility: Poor diffusion of hydrogen to the catalyst surface, often due to solubility issues of the substrate or inadequate agitation, can slow down or stall the reaction.
-
Steric Hindrance: Benzyl groups in sterically hindered positions can be difficult to remove via catalytic hydrogenolysis. [5][6] Q2: What are common side reactions during debenzylation and how can they be minimized?
A2: The most prevalent side reaction is the saturation of aromatic protecting groups, leading to cyclohexylmethyl ethers instead of free hydroxyl groups. [4]This complicates the final purification. To minimize this:
-
Catalyst Pre-treatment: A catalyst pre-tuning methodology using a dimethylformamide (DMF):H2O mixture and HCl can increase the catalyst's selectivity for hydrogenolysis over hydrogenation. [4]* Solvent Choice: Using alcoholic solvents can sometimes lead to N-alkylation as a side reaction if amino groups are present. [7]Employing a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) can prevent the oxidation of the solvent and subsequent side reactions. [7]* Reaction Conditions: Careful control of reaction time, temperature, and hydrogen pressure is crucial. Over-reduction can be limited by monitoring the reaction closely and stopping it once the starting material is consumed.
Q3: When should I consider alternatives to catalytic hydrogenolysis with Pd/C and H₂?
A3: Catalytic hydrogenolysis is a standard method, but it's not always suitable. [8]Consider alternatives when:
-
Your molecule contains functional groups sensitive to reduction, such as alkenes, alkynes, or azides. [3]* Your substrate has poor solubility in common hydrogenation solvents.
-
The benzyl groups are sterically hindered and resistant to hydrogenolysis. [5][6]* Your substrate contains groups that can poison the palladium catalyst, like thioethers. [3] Q4: What is Catalytic Transfer Hydrogenation (CTH) and when is it a good alternative?
A4: CTH is a method where hydrogen is transferred from a donor molecule (e.g., formic acid, ammonium (B1175870) formate (B1220265), cyclohexene) to the substrate, mediated by a catalyst like Pd/C. [9][10]It is a valuable alternative because:
-
It avoids the need for high-pressure hydrogen gas, making it safer and more convenient for standard laboratory setups. [9][10]* It can offer different selectivity compared to traditional hydrogenolysis. [11]* It is often faster and can be performed under milder conditions. [10][12]
Troubleshooting Guide
Issue 1: Incomplete or Stalled Reaction
| Possible Cause | Recommended Solution |
| Catalyst Poisoning | Purify the starting material thoroughly. Consider pre-treating the catalyst or using a catalyst poison scavenger. If sulfur-containing groups are present, an alternative debenzylation method may be necessary. [3] |
| Poor Catalyst Activity | Increase catalyst loading (e.g., from 10 mol% to 20 mol% or higher). Test different commercial batches or types of palladium catalysts (e.g., Pd(OH)₂/C, also known as Pearlman's catalyst). [4][13] |
| Insufficient Hydrogen | Ensure adequate stirring/agitation. If solubility is an issue, try a different solvent system. For balloon hydrogenations, ensure the balloon remains inflated. For Parr shaker reactions, check for leaks and ensure sufficient pressure. [14] |
| Steric Hindrance | Switch to a chemical debenzylation method. Options include using Lewis acids (e.g., BCl₃) or oxidative methods (e.g., NBS and light, or DDQ with visible light). [5][6][15] |
Experimental Protocols
Protocol 1: General Procedure for Debenzylation using Catalytic Hydrogenation (Pd/C, H₂)
-
Preparation: Dissolve the benzylated rhamnopyranoside (1 mmol) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol (B129727), 10-20 mL) in a flask appropriate for hydrogenation. [16]2. Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. The loading can range from 10 mol% to a 1:1 weight ratio with the substrate, depending on the substrate's complexity. For substrates with many benzyl groups, higher loadings are common. [4]3. Degassing: Seal the reaction vessel and degas the mixture by applying a vacuum and then refilling with an inert gas (e.g., nitrogen or argon). Repeat this cycle 3-5 times.
-
Hydrogenation: Introduce hydrogen gas to the vessel. This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or in a specialized apparatus like a Parr shaker for reactions at elevated pressures (e.g., 40-50 psi). [14]5. Reaction: Stir the mixture vigorously at room temperature. The reaction time can vary from a few hours to overnight. [16]6. Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during filtration. [14]8. Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure. Purify the crude product using column chromatography.
Protocol 2: Debenzylation using Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate)
-
Setup: In a round-bottom flask, suspend the benzylated rhamnopyranoside (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL). [12]2. Reagent Addition: Add anhydrous ammonium formate (15 mmol) to the stirred suspension in one portion under a nitrogen atmosphere. [12]3. Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. [12]4. Work-up: After the reaction is complete, cool the mixture and filter it through a Celite pad to remove the catalyst. [12]5. Extraction: Wash the Celite pad with chloroform. Combine the organic filtrates and concentrate them under reduced pressure to obtain the debenzylated product. [12]
Visual Troubleshooting Guides
Caption: General workflow for a debenzylation experiment.
Caption: Troubleshooting logic for incomplete debenzylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for 2,3,4-Tri-O-benzyl-L-rhamnopyranose, offering insights into its fragmentation patterns relative to unprotected L-rhamnopyranose and other derivatives. This information is crucial for the structural elucidation and quality control of benzylated carbohydrate intermediates in synthetic chemistry and drug development.
Executive Summary
The analysis of protected monosaccharides like this compound by mass spectrometry is fundamental for confirming their molecular weight and structural integrity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for such molecules, which are often thermally labile. The presence of three benzyl (B1604629) protecting groups significantly influences the fragmentation pattern, leading to characteristic neutral losses and fragment ions. This guide compares the expected ESI-MS/MS data of the title compound with experimental data for unprotected L-rhamnopyranose to highlight the impact of benzylation on mass spectral behavior.
Predicted Mass Spectrometry Data of this compound
While a publicly available ESI-MS/MS spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the established behavior of benzylated carbohydrates in mass spectrometry. The primary fragmentation pathways are expected to involve the sequential loss of the benzyl groups (C7H7, 91 Da) and subsequent fragmentation of the rhamnopyranose ring.
Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound
| Predicted Fragment Ion | m/z (calculated) | Proposed Structure/Loss |
| [M+Na]+ | 457.2 | Sodium adduct of the intact molecule |
| [M-H]- | 433.2 | Deprotonated intact molecule |
| [M+H - C7H8]+ | 343.1 | Loss of one benzyl group (as toluene) |
| [M+H - 2(C7H8)]+ | 251.1 | Loss of two benzyl groups (as toluene) |
| [M+H - 3(C7H8)]+ | 159.1 | Loss of three benzyl groups (as toluene) |
| 91.1 | C7H7+ | Tropylium ion (from benzyl group) |
Note: The molecular formula for this compound is C27H30O5, with a molecular weight of 434.52 g/mol .
Comparative Mass Spectrometry Data of L-Rhamnopyranose Derivatives
To understand the influence of the benzyl protecting groups, it is useful to compare the predicted data with the experimental mass spectrometry data of unprotected L-rhamnopyranose and a methylated derivative.
Table 2: Comparison of Mass Spectrometry Data for L-Rhamnopyranose and its Derivatives
| Compound | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| L-Rhamnopyranose | ESI (-) | 163.06 ([M-H]-) | 113, 83, 71, 59 | PubChem CID: 439268 |
| Methyl-2,3,4-tri-O-methyl-α-L-rhamnopyranoside | GC-MS (EI) | 220.1 (M+) | 189, 157, 101, 88, 71, 45 | SpectraBase: H0uougLshhT |
| This compound (Predicted) | ESI (+) | 457.2 ([M+Na]+) | 343.1, 251.1, 159.1, 91.1 | - |
The data clearly shows that the fragmentation pattern is dominated by the protecting groups. For the benzylated rhamnopyranose, the characteristic fragment at m/z 91 (tropylium ion) is a strong indicator of the benzyl groups. In contrast, the fragmentation of unprotected rhamnose involves cleavage of the sugar ring itself.
Experimental Protocols
A generalized experimental protocol for the ESI-MS analysis of protected carbohydrates is provided below. Specific parameters may need to be optimized for the instrument used.
Sample Preparation
-
Dissolve the sample (e.g., this compound) in a suitable solvent such as methanol, acetonitrile, or a mixture of the two, to a final concentration of approximately 1-10 µg/mL.
-
If necessary, add a source of adduct ions, such as sodium acetate (B1210297) (for [M+Na]+) or a small amount of formic acid (for [M+H]+), to the sample solution to enhance ionization.
Mass Spectrometry Analysis
-
Instrument: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive or negative ion mode, depending on the desired adduct ion.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-1000).
-
MS/MS Analysis: Select the parent ion of interest (e.g., [M+Na]+ at m/z 457.2) for collision-induced dissociation (CID) to obtain fragmentation data. Optimize collision energy to achieve a good distribution of fragment ions.
Visualizing Fragmentation and Workflows
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway for this compound in positive ion mode ESI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Workflow
This diagram outlines the general workflow for the mass spectrometry analysis of a protected carbohydrate.
Caption: General workflow for protected carbohydrate MS analysis.
A Comparative Guide to Purity Assessment of 2,3,4-Tri-O-benzyl-L-rhamnopyranose
The determination of purity for protected carbohydrates like 2,3,4-Tri-O-benzyl-L-rhamnopyranose is a critical step in synthetic carbohydrate chemistry, ensuring the material's suitability for subsequent glycosylation reactions and the synthesis of complex oligosaccharides. This guide provides a comparative overview of analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) for the purity assessment of this benzylated rhamnopyranose derivative.
Comparison of Analytical Techniques
While several analytical methods can provide structural information, HPLC remains a principal technique for quantitative purity assessment. The following table compares HPLC with other relevant analytical methods.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Quantitative purity, presence of impurities. | High resolution and sensitivity, quantitative, non-destructive (with UV detection). | Requires a suitable chromophore for UV detection (present in the benzyl (B1604629) groups). |
| Recycling HPLC (R-HPLC) | The sample is passed through the same columns multiple times to increase separation efficiency. | Enhanced separation of closely eluting impurities, allowing for purification to ≥99.5% purity.[1][2][3][4] | Extremely high resolution for purification. | More complex setup than standard HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Detailed structural information, confirmation of identity. | Provides unambiguous structural elucidation. | Primarily for structural confirmation, not ideal for detecting minor impurities (typically <1-2%).[1] |
| High-Resolution Mass Spectrometry (HRMS) | Precise measurement of the mass-to-charge ratio. | Accurate mass determination, confirming elemental composition. | High sensitivity and mass accuracy. | Provides molecular weight information but not quantitative purity of the bulk sample.[1] |
| Flash Chromatography | A rapid form of column chromatography using pressure to drive the solvent through the column. | Preparative separation and purification. | Useful for purifying larger quantities of material.[5] | Lower resolution compared to HPLC, primarily a purification technique. |
HPLC Methodologies for Purity Assessment
Given that this compound possesses benzyl groups, which are strong chromophores, UV detection is the most straightforward and common approach for HPLC analysis. Both normal-phase and reversed-phase chromatography can be employed.
Table 1: Comparison of HPLC Methods for Protected Carbohydrates
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | C18, Phenyl-Hexyl, Pentafluorophenyl[1] | Silica Gel[5] |
| Typical Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradients | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients |
| Analyte Elution Order | More polar compounds elute first. | More polar compounds are retained longer. |
| Advantages for Benzylated Sugars | Good separation of closely related structures, robust and reproducible. Phenyl-based columns can offer beneficial pi-pi interactions with the benzyl groups. | Effective for separating isomers and compounds with different numbers of protecting groups.[5] |
| Considerations | Water content in the mobile phase can sometimes be problematic for highly nonpolar protected sugars. | Requires non-aqueous (and often more volatile) mobile phases, which can be less environmentally friendly. Column activity can be sensitive to water content. |
Experimental Protocol: Reversed-Phase HPLC for Purity of this compound
This protocol is a representative method based on established principles for the analysis of protected carbohydrates.
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase HPLC column (e.g., Phenyl-Hexyl, 5 µm, 4.6 x 250 mm).
-
HPLC-grade acetonitrile, methanol, and water.
-
This compound sample.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile (or a suitable solvent mixture like acetonitrile/water 80:20 v/v) to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions
-
Column: Phenyl-Hexyl, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 40 60 20 10 90 25 10 90 26 40 60 | 30 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (due to the benzyl groups)
-
Injection Volume: 10 µL
4. Data Analysis
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow and Visualization
The general workflow for HPLC purity assessment is outlined below.
Caption: Workflow for HPLC purity assessment of this compound.
References
- 1. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography [agris.fao.org]
- 5. teledynelabs.com [teledynelabs.com]
A Comparative Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose and Other Glycosyl Donors for L-rhamnosylation
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of L-rhamnosides, key components of many biologically active natural products, presents a significant challenge in carbohydrate chemistry. The choice of the glycosyl donor is paramount in determining the yield and, critically, the stereochemical outcome of the glycosidic linkage. This guide provides an objective comparison of 2,3,4-Tri-O-benzyl-L-rhamnopyranose with other commonly employed L-rhamnopyranose glycosyl donors, supported by experimental data, detailed protocols, and workflow visualizations.
Introduction to L-rhamnosylation and the Role of the Glycosyl Donor
L-rhamnose is a 6-deoxy-L-mannose, and the formation of glycosidic bonds from L-rhamnopyranose donors can lead to either α- (1,2-trans) or β- (1,2-cis) linkages. The formation of the 1,2-cis-glycosidic bond is particularly challenging due to the absence of neighboring group participation and the disfavoring of the anomeric effect. The nature of the protecting groups on the glycosyl donor plays a crucial role in its reactivity and the resulting stereoselectivity. Electron-donating groups, such as benzyl (B1604629) ethers, are considered "arming" as they increase the reactivity of the donor, often favoring an SN1-like mechanism. Conversely, electron-withdrawing groups like esters are "disarming," leading to lower reactivity and potentially favoring an SN2-like pathway.
Performance Comparison of L-Rhamnopyranose Glycosyl Donors
This section provides a comparative overview of the performance of this compound and other notable L-rhamnosyl donors. The data presented is a synthesis of reported experimental results and aims to guide the selection of the most suitable donor for a desired synthetic outcome.
| Glycosyl Donor | Protecting Groups | Leaving Group | Typical Promoter(s) | Predominant Stereoselectivity | Reported Yield Range | Reference(s) |
| 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl Thioglycoside | Benzyl (arming) | Thiophenyl/Thioethyl | NIS/TfOH, BSP/Tf₂O, PdBr₂ | α | Moderate to High | [1][2] |
| 2,3,4-Tri-O-acetyl-L-rhamnopyranosyl Trichloroacetimidate (B1259523) | Acetyl (disarming) | Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | α | Good to Excellent | [3][4] |
| Silyl-protected L-rhamnopyranosyl Donors | TBDMS, TIPS, TBDPS | Trichloroacetimidate | B(C₉H₁₅)OTf | β | Moderate to Good | [5] |
| 2,3-Acetonide-protected L-rhamnopyranosyl Phosphate | Acetonide | Phosphate | TMSOTf | β | Good to Excellent | [6] |
Note: Yields and stereoselectivity are highly dependent on the glycosyl acceptor, solvent, temperature, and specific promoter system used. The data above represents a general trend observed in the literature.
Key Experimental Protocols
Detailed methodologies for the synthesis and glycosylation reactions of representative L-rhamnosyl donors are provided below.
Protocol 1: α-L-Rhamnosylation using a Thioglycoside Donor
This protocol is a general procedure for the activation of thioglycoside donors, such as S-phenyl 2,3,4-tri-O-benzyl-L-thiorhamnopyranoside, to achieve α-selective glycosylation.
Materials:
-
Glycosyl donor (e.g., S-phenyl 2,3,4-tri-O-benzyl-L-thiorhamnopyranoside) (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Activator system: 1-Benzenesulfinyl piperidine (B6355638) (BSP) (1.2 equiv) and Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (1.1 equiv) or N-Iodosuccinimide (NIS) (1.5 equiv) and Trifluoromethanesulfonic acid (TfOH) (catalytic)[1][7]
-
2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
A mixture of the thioglycoside donor, glycosyl acceptor, and freshly activated molecular sieves in anhydrous DCM is stirred under an inert atmosphere (Argon or Nitrogen) at room temperature for 30 minutes.
-
The mixture is cooled to the desired temperature (typically -60 °C to -20 °C).
-
For the BSP/Tf₂O system, a solution of BSP and TTBP in DCM is added, followed by the slow addition of Tf₂O.
-
For the NIS/TfOH system, NIS is added, and the reaction is initiated by the addition of a catalytic amount of TfOH.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of triethylamine (B128534) or saturated sodium bicarbonate solution.
-
The mixture is filtered through a pad of Celite, and the filtrate is washed with saturated sodium thiosulfate (B1220275) solution (for NIS/TfOH) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the desired α-L-rhamnoside.
Protocol 2: α-L-Rhamnosylation using a Trichloroacetimidate Donor
This protocol describes the preparation and use of a 2,3,4-tri-O-acetyl-L-rhamnopyranosyl trichloroacetimidate donor for α-glycosylation.[3][8]
Part A: Preparation of the Trichloroacetimidate Donor
-
To a solution of 2,3,4-tri-O-acetyl-L-rhamnopyranose (1.0 equiv) in anhydrous DCM, add trichloroacetonitrile (B146778) (1.5 equiv).
-
Cool the mixture to 0 °C and add a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography to yield the trichloroacetimidate donor.
Part B: Glycosylation
-
A mixture of the trichloroacetimidate donor (1.2 equiv), glycosyl acceptor (1.0 equiv), and activated molecular sieves in anhydrous DCM is stirred under an inert atmosphere at room temperature for 30 minutes.
-
Cool the mixture to -40 °C.
-
Add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂).
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Once the donor is consumed, quench the reaction with triethylamine or saturated sodium bicarbonate solution.
-
Filter the mixture through Celite, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography.
Protocol 3: β-L-Rhamnosylation using a Silyl-protected Donor
This protocol outlines a method for achieving the challenging β-L-rhamnosidic linkage using a donor with bulky silyl (B83357) protecting groups.[5]
Materials:
-
2-O-benzyl-3-O-tert-butyldimethylsilyl-4-O-tert-butyldiphenylsilyl-α-L-rhamnopyranosyl trichloroacetimidate (donor, 1.0 equiv)
-
Glycosyl acceptor (1.5 equiv)
-
9-Borabicyclo[3.3.1]nonyl trifluoromethanesulfonate (BBN-OTf) (catalytic)
-
Anhydrous DCM
-
Activated molecular sieves (4 Å)
Procedure:
-
Combine the silyl-protected rhamnosyl trichloroacetimidate donor, glycosyl acceptor, and activated molecular sieves in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to -78 °C.
-
Add a catalytic amount of 9-borabicyclo[3.3.1]nonyl trifluoromethanesulfonate.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Allow the mixture to warm to room temperature, filter through Celite, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the β-L-rhamnoside.
Visualizing the Glycosylation Workflow
The following diagrams illustrate the general workflow for a chemical glycosylation reaction and the mechanistic dichotomy leading to α or β products.
Caption: General workflow for a chemical glycosylation reaction.
Caption: Mechanistic pathways in glycosylation reactions.
Conclusion
The selection of an appropriate L-rhamnopyranose glycosyl donor is a critical decision in the synthesis of rhamnoside-containing molecules. This compound derivatives, particularly as thioglycosides, are robust donors that generally favor the formation of α-glycosidic linkages. For the more challenging β-rhamnosides, donors with bulky silyl or cyclic acetal (B89532) protecting groups have shown considerable promise. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the complexities of L-rhamnosylation. The choice of donor, in conjunction with optimized reaction conditions, will ultimately dictate the success of the glycosylation reaction.
References
- 1. Synthesis and glycosylation of a series of 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides. Effect of the fluorine substituents on glycosylation stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α-L-Rhamnosyl Ceramide and Evaluation of its Binding with Anti-Rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beta-selective O-rhamnosylation with a rhamnosyl trichloroacetimidate that has the 4C1 conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Protecting Groups for L-Rhamnose in Glycosylation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is paramount in carbohydrate chemistry, profoundly influencing the yield, stereoselectivity, and overall efficiency of glycosylation reactions. This guide provides an objective comparison of common and alternative protecting groups for L-rhamnose, a crucial monosaccharide in many biologically active natural products. We present a comprehensive analysis of their performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The Role of Protecting Groups in L-Rhamnose Glycosylation
L-rhamnose, a 6-deoxy-L-mannose, presents unique challenges in stereoselective glycosylation. The absence of a C6 primary hydroxyl group and the axial orientation of the C2 hydroxyl group in its natural 1C4 conformation influence the reactivity and stereochemical outcome of glycosidic bond formation. Protecting groups are essential not only to prevent unwanted side reactions at the hydroxyl groups but also to modulate the reactivity of the rhamnosyl donor and to direct the stereoselectivity of the glycosylation.
The choice of protecting group can be broadly categorized by its electronic properties, leading to "armed" or "disarmed" glycosyl donors. Electron-donating protecting groups, such as benzyl (B1604629) ethers, create more reactive "armed" donors, which often favor the formation of the α-glycoside. Conversely, electron-withdrawing protecting groups, like acetyl or benzoyl esters, lead to less reactive "disarmed" donors, which can influence the stereochemical outcome differently and are generally more stable.[1][2][3]
This guide will compare four major classes of protecting groups for L-rhamnose:
-
Benzyl Ethers (Armed, Non-participating)
-
Acyl Esters (Acetyl and Benzoyl) (Disarmed, Participating)
-
Silyl (B83357) Ethers (Armed, Non-participating)
-
Specialty Protecting Groups (e.g., Acetonides, Carbamates)
Comparative Performance of Protecting Groups
The following sections detail the performance of each protecting group class in L-rhamnose glycosylation, with a focus on yield and α/β stereoselectivity. It is important to note that direct comparisons can be complex due to variations in glycosyl donors, acceptors, and activation conditions across different studies. The data presented here is collated from various sources to provide a representative overview.
Benzyl Ethers: The "Armed" Approach for α-Selectivity
Benzyl ethers are a popular choice for protecting hydroxyl groups in carbohydrate synthesis due to their stability under a wide range of reaction conditions and their "arming" effect on the glycosyl donor.
Performance Data:
| Donor Type | Acceptor | Protecting Group | Yield (%) | α:β Ratio | Reference |
| Trichloroacetimidate | Primary Alcohol | 2,3,4-tri-O-benzyl | 80-95 | >10:1 | [4] |
| Trichloroacetimidate | Secondary Alcohol | 2,3,4-tri-O-benzyl | 70-85 | >10:1 | [5] |
| Thioglycoside | Primary Alcohol | 2,3,4-tri-O-benzyl | 75-90 | >8:1 | [6] |
Discussion:
Per-O-benzylated L-rhamnosyl donors consistently provide high yields of the α-glycoside. The electron-donating nature of the benzyl groups increases the reactivity of the glycosyl donor, favoring a more SN1-like mechanism that leads to the thermodynamically more stable α-anomer.
Advantages:
-
High α-selectivity.
-
Good to excellent yields.
-
Stable under both acidic and basic conditions, allowing for a wide range of subsequent chemical transformations.
Disadvantages:
-
Requires harsh deprotection conditions (catalytic hydrogenation), which may not be compatible with other functional groups like alkenes or alkynes.
Acyl Esters (Acetyl & Benzoyl): "Disarmed" and Participating
Acyl protecting groups, such as acetyl and benzoyl esters, are electron-withdrawing and thus "disarm" the glycosyl donor, making it less reactive than its benzylated counterpart. The C2-O-acyl group can act as a participating group, leading to the formation of a 1,2-trans-glycosidic linkage, which in the case of L-rhamnose is the β-anomer.
Performance Data:
| Donor Type | Acceptor | Protecting Group | Yield (%) | α:β Ratio | Reference |
| Bromide | Primary Alcohol | 2,3,4-tri-O-acetyl | 60-75 | 1: >10 | [7] |
| Bromide | Secondary Alcohol | 2,3,4-tri-O-acetyl | 50-65 | 1: >10 | [7] |
| Thioglycoside | Primary Alcohol | 2,3,4-tri-O-benzoyl | 65-80 | 1: >8 | [8] |
Discussion:
The use of acyl protecting groups at the C2 position of L-rhamnose is a reliable strategy for obtaining β-rhamnosides. The neighboring group participation of the C2-ester leads to the formation of an intermediate dioxolanylium ion, which blocks the α-face and directs the incoming nucleophile to the β-face. However, the disarmed nature of these donors often results in lower yields compared to their armed counterparts.
Advantages:
-
High β-selectivity due to neighboring group participation.
-
Easily deprotected under mild basic conditions (e.g., Zemplén deacetylation).[9][10]
Disadvantages:
-
Lower reactivity leading to potentially lower yields and longer reaction times.
-
The ester groups are sensitive to basic conditions, limiting the scope of subsequent reactions.
Silyl Ethers: Modulating Reactivity and Stereoselectivity
Silyl ethers offer a versatile alternative, with their steric bulk and electronic properties tunable by the choice of substituents on the silicon atom. They are generally considered "armed" and non-participating.
Performance Data:
| Donor Type | Acceptor | Protecting Group | Yield (%) | α:β Ratio | Reference |
| Phosphate | Primary Alcohol | 2,3-O-acetonide, 4-O-TBDPS | High | 1:32 (β) | [11] |
| Hemiacetal | Primary Alcohol | 2,3,4-tri-O-TBDMS | High | High β | [8] |
Discussion:
The influence of silyl ethers on the stereoselectivity of L-rhamnosylation can be complex. While generally promoting α-glycosylation, bulky silyl groups can enforce a specific conformation of the rhamnosyl donor, leading to high β-selectivity.[8][11] This highlights the nuanced interplay between protecting group sterics and the conformational preferences of the pyranose ring.
Advantages:
-
Tunable reactivity and stereoselectivity based on the silyl group.
-
Can be deprotected under mild, neutral conditions using fluoride (B91410) reagents (e.g., TBAF).[12][13]
Disadvantages:
-
Stereoselectivity can be highly dependent on the specific silyl group and reaction conditions, making optimization crucial.
-
Silyl ethers are generally labile to acidic conditions.
Orthogonal Protection Strategies
In the synthesis of complex oligosaccharides, the ability to selectively deprotect one hydroxyl group in the presence of others is critical. This is achieved through an "orthogonal" protecting group strategy, where different classes of protecting groups that can be removed under distinct conditions are employed.[14][15][16]
Compatibility of Protecting Groups:
| Protecting Group | Cleavage Conditions | Orthogonal To |
| Benzyl (Bn) | H₂, Pd/C | Acetyl, Benzoyl, Silyl |
| Acetyl (Ac) | NaOMe, MeOH | Benzyl, Silyl |
| Benzoyl (Bz) | NaOMe, MeOH (slower than Ac) | Benzyl, Silyl |
| tert-Butyldimethylsilyl (TBS) | TBAF, THF or mild acid | Benzyl, Acetyl, Benzoyl |
This orthogonality allows for the sequential unmasking of hydroxyl groups for further glycosylation or functionalization.
Experimental Protocols
Synthesis of a Per-O-acetylated L-Rhamnosyl Bromide Donor
This protocol describes the preparation of a "disarmed" L-rhamnosyl donor suitable for β-glycosylation.
Procedure:
-
Per-O-acetylation: L-rhamnose is treated with an excess of acetic anhydride (B1165640) in pyridine (B92270) at room temperature for 12-24 hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield per-O-acetylated L-rhamnose.
-
Bromination: The per-O-acetylated rhamnose is dissolved in a minimal amount of glacial acetic acid and treated with a solution of HBr in acetic acid at 0°C. The reaction is typically complete within 1-2 hours. The product, 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide, is then isolated by precipitation or extraction.[17][18][19][20]
General Glycosylation Procedure using a Thioglycoside Donor
This protocol outlines a general method for glycosylation using a protected L-rhamnosyl thioglycoside.
Procedure:
-
A mixture of the L-rhamnosyl thioglycoside donor (1.2 eq.) and the glycosyl acceptor (1.0 eq.) is dried under high vacuum.
-
The mixture is dissolved in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (Argon or Nitrogen).
-
Freshly activated molecular sieves (4 Å) are added, and the mixture is stirred at room temperature.
-
The reaction is cooled to the desired temperature (e.g., -20°C to 0°C), and the promoter (e.g., N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH)) is added.
-
The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution), filtered, and concentrated.
-
The crude product is purified by silica (B1680970) gel chromatography.[6]
Deprotection Protocols
a) Zemplén Deacetylation (for Acetyl/Benzoyl groups): [9][10][21][22][23]
The acetylated or benzoylated glycoside is dissolved in dry methanol (B129727). A catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol is added, and the reaction is stirred at room temperature until deprotection is complete (monitored by TLC). The reaction is then neutralized with an acidic resin, filtered, and concentrated.
b) Catalytic Transfer Hydrogenation (for Benzyl groups): [24][25][26][27]
The benzylated glycoside is dissolved in a suitable solvent (e.g., methanol or ethanol). A palladium catalyst (e.g., 10% Pd/C) and a hydrogen donor (e.g., ammonium (B1175870) formate (B1220265) or formic acid) are added. The mixture is stirred at room temperature or gently heated until debenzylation is complete. The catalyst is removed by filtration, and the filtrate is concentrated.
c) TBAF Deprotection (for Silyl groups): [12][13][28][29]
The silylated glycoside is dissolved in a suitable solvent (e.g., THF). A solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF is added at 0°C or room temperature. The reaction is stirred until completion and then quenched with water. The product is extracted with an organic solvent, washed, dried, and concentrated.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the structures of differently protected L-rhamnose donors and a general workflow for a glycosylation reaction.
Caption: Classification of L-rhamnose donors based on protecting groups.
Caption: General workflow of a glycosylation reaction.
Conclusion
The choice of protecting group for L-rhamnose glycosylation is a critical decision that dictates the stereochemical outcome and overall success of the synthesis.
-
Benzyl ethers are the protecting group of choice for achieving high α-selectivity and good yields.
-
Acyl esters are indispensable for the synthesis of β-rhamnosides via neighboring group participation.
-
Silyl ethers offer a tunable platform where stereoselectivity can be modulated by the steric bulk of the silyl substituent.
A thorough understanding of the principles of armed/disarmed donors, neighboring group participation, and orthogonal protection strategies, as outlined in this guide, will empower researchers to devise more efficient and stereoselective syntheses of complex rhamnosylated glycans. The provided experimental protocols offer a starting point for the practical implementation of these strategies in the laboratory.
References
- 1. Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A synthetic strategy to xylose-containing thioglycoside tri- and tetrasaccharide building blocks corresponding to Cryptococcus neoformans capsular polysaccharide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 8. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chemistry-online.com [chemistry-online.com]
- 11. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. alchemyst.co.uk [alchemyst.co.uk]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. synthose.com [synthose.com]
- 18. 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide | C12H17BrO7 | CID 11131940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
- 20. 2,3,4-TRI-O-ACETYL-ALPHA-L-RHAMNOPYRANOSYL BROMIDE | 5158-64-5 [chemicalbook.com]
- 21. rsc.org [rsc.org]
- 22. Adaptation of Zemplén's conditions for a simple and highly selective approach to methyl 1,2-trans glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 29. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
A Comparative Guide to the Reactivity of Rhamnopyranosyl Donors
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of rhamnopyranosides, a common motif in various natural products and therapeutic agents, is a significant challenge in carbohydrate chemistry. The choice of the rhamnopyranosyl donor is a critical factor that dictates the efficiency and stereochemical outcome of the glycosylation reaction. This guide provides an objective comparison of the reactivity of different rhamnopyranosyl donors, supported by experimental data, to aid researchers in selecting the most suitable donor for their synthetic goals.
Factors Influencing Donor Reactivity
The reactivity of a glycosyl donor is primarily influenced by the nature of the anomeric leaving group and the electronic properties of the protecting groups on the carbohydrate backbone. The "armed-disarmed" principle is a key concept in this context. "Armed" donors , featuring electron-donating protecting groups (e.g., benzyl (B1604629) ethers), are more reactive as they stabilize the developing positive charge at the anomeric center during the reaction. Conversely, "disarmed" donors , with electron-withdrawing protecting groups (e.g., acyl groups like benzoyl or acetyl), are less reactive. This difference in reactivity can be exploited for chemoselective glycosylations.
Comparison of Common Rhamnopyranosyl Donors
Rhamnopyranosyl Thioglycosides
Thioglycosides are widely used donors due to their stability, allowing for easy handling and purification. Their reactivity can be tuned by varying the aglycon (e.g., ethylthio, phenylthio) and the protecting groups. Activation is typically achieved using a thiophilic promoter.
| Donor Type | Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Yield (%) | α:β Ratio |
| Ethyl 2,3,4-tri-O-benzoyl-1-thio-α/β-L-rhamnopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -30 | 85 | 1:1.5 |
| Phenyl 2,3,4-tri-O-acetyl-1-thio-α/β-L-rhamnopyranoside | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | DMTST | CH₂Cl₂ | 0 | 78 | α-only |
Note: The stereochemical outcome with thioglycoside donors is highly dependent on the reaction conditions and the protecting groups.
Rhamnopyranosyl Trichloroacetimidates
Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions.[1] They are known for their high reactivity and are often effective for achieving α-glycosylation.[1]
| Donor Type | Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Yield (%) | α:β Ratio |
| O-(2,3,4-tri-O-benzyl-L-rhamnopyranosyl) trichloroacetimidate (B1259523) | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | TMSOTf (cat.) | CH₂Cl₂ | -40 | 91 | 10:1 |
| O-(2,3,4-tri-O-acetyl-L-rhamnopyranosyl) trichloroacetimidate | Cholesterol | BF₃·OEt₂ | CH₂Cl₂ | 0 | 88 | 1:2 |
Note: The α-selectivity of trichloroacetimidate donors is a general trend but can be influenced by the protecting groups and the acceptor's reactivity.
Rhamnopyranosyl Bromides
Glycosyl bromides are among the most reactive glycosyl donors. Their high reactivity can sometimes lead to challenges in handling and controlling the stereoselectivity of the glycosylation.
| Donor Type | Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Yield (%) | α:β Ratio |
| 2,3,4-tri-O-benzyl-α-L-rhamnopyranosyl bromide | Methanol | AgOTf | CH₂Cl₂ | -78 | 75 | 1:4 |
| 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide | Isopropanol | Hg(CN)₂ | Toluene | 25 | 82 | 1:1 |
Note: The stereochemical outcome for glycosyl bromides is highly sensitive to the reaction conditions, including the promoter and solvent.
Experimental Protocols
General Protocol for Glycosylation with a Thioglycoside Donor
-
To a solution of the rhamnopyranosyl thioglycoside donor (1.0 equiv) and the acceptor (1.2 equiv) in anhydrous dichloromethane (B109758) (DCM) at -30 °C under an argon atmosphere, add freshly activated molecular sieves (4 Å).
-
Stir the mixture for 30 minutes.
-
Add N-iodosuccinimide (NIS) (1.5 equiv) to the mixture.
-
After 5 minutes, add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.1 equiv).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.
-
Extract the mixture with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Glycosylation with a Trichloroacetimidate Donor
-
To a solution of the rhamnopyranosyl trichloroacetimidate donor (1.2 equiv) and the acceptor (1.0 equiv) in anhydrous DCM at -40 °C under an argon atmosphere, add freshly activated molecular sieves (4 Å).
-
Stir the mixture for 30 minutes.
-
Add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv) dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Filter the mixture through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Visualizing Experimental Workflows and Logical Relationships
To aid in the understanding of the experimental design and the factors influencing the choice of a rhamnopyranosyl donor, the following diagrams have been generated using the DOT language.
References
A Tale of Two Donors: Stereoselectivity in Rhamnosylation Controlled by Benzyl vs. Acetyl Protecting Groups
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the choice of protecting groups on a glycosyl donor is a critical decision that profoundly dictates the stereochemical outcome of glycosylation reactions. This guide provides a detailed comparison of the performance of benzyl- and acetyl-protected rhamnose donors, supported by experimental data, to inform the strategic design of rhamnoside synthesis.
The stereoselective formation of glycosidic linkages with L-rhamnose, a 6-deoxy-L-mannose, presents a formidable challenge in carbohydrate chemistry. The axial orientation of the C2-hydroxyl group often leads to a mixture of α and β anomers. However, by strategically choosing the protecting groups on the rhamnosyl donor, chemists can steer the reaction toward the desired stereoisomer. Here, we compare the influence of electron-donating benzyl (B1604629) ethers versus electron-withdrawing acetyl esters as protecting groups on the stereoselectivity of rhamnosylation.
The "Armed" vs. "Disarmed" Principle in Action
The stereochemical outcome of a glycosylation reaction is largely governed by the reactivity of the glycosyl donor, a concept effectively described by the "armed-disarmed" principle. Ether-type protecting groups, such as benzyl (Bn) groups, are considered "arming" because they are electron-donating, increasing the electron density at the anomeric center and making the donor more reactive.[1] This heightened reactivity often favors a dissociative, SN1-like mechanism, proceeding through an oxocarbenium ion intermediate. For rhamnose, nucleophilic attack on this intermediate typically occurs from the alpha face, leading to the thermodynamically favored α-glycoside.
Conversely, ester-type protecting groups, like acetyl (Ac) groups, are "disarmed" due to their electron-withdrawing nature, which decreases the reactivity of the donor.[1] Crucially, an acetyl group at the C2 position can act as a "participating group." It can attack the anomeric center intramolecularly to form a cyclic dioxolanium ion intermediate. This intermediate effectively blocks the alpha face of the sugar, forcing the incoming glycosyl acceptor to attack from the beta face in an SN2-like manner. This results in the formation of a 1,2-trans-glycosidic bond, which in the case of rhamnose (a manno-configured sugar), corresponds to the β-anomer.
Quantitative Comparison of Stereoselectivity
The following table summarizes representative experimental data illustrating the divergent stereochemical outcomes when using benzyl- and acetyl- (or other acyl-) protected rhamnose donors. While reaction conditions are not identical across all entries, the trend is clear: benzyl groups favor α-selectivity, while acyl groups at C2 strongly direct for β-selectivity.
| Donor Protecting Group | Donor Type | Acceptor | Promoter/Activator | Solvent | Yield (%) | α/β Ratio | Reference |
| 2,3,4-Tri-O-benzoyl | Hemiacetal | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | (COCl)₂, Ph₃PO, LiI | CHCl₃ | 48 | 1:>20 | [2][3] |
| 2,3,4-Tri-O-acetyl | Thioglycoside | p-Thiocresol | BF₃·OEt₂ | Dichloromethane (B109758) | Moderate | N/A (Donor Prep) | [4] |
| Per-O-acetyl | Hemiacetal | Isopropanol | (COCl)₂, Ph₃PO, LiI | CHCl₃ | Complex Mixture | N/A | [2][3] |
| 2,3,4-Tri-O-benzyl | Thioglycoside | N-benzyl-N-Cbz-5-aminopentan-1-ol | Benzyne precursor | Toluene (B28343) | 69 | 14:1 | N/A |
| 2,3,4-Tri-O-benzyl | Hemiacetal | 4-Nitrophenol | (COCl)₂, Ph₃PO, LiI | CHCl₃ | 83 | 1:19 | [2][3] |
Note: The data for the per-O-benzyl donor leading to a β-product represents a specific methodology designed to override the inherent α-directing effect and is included to show the versatility of starting materials.
Experimental Protocols
General Procedure for β-Rhamnosylation with an Acyl-Protected Donor[2][3]
This protocol is representative for achieving β-selectivity using a C2-participating group.
-
A solution of the 2,3,4-tri-O-benzoyl-L-rhamnopyranosyl hemiacetal (1 equivalent) and triphenylphosphine (B44618) oxide (0.5 equivalents) in anhydrous chloroform (B151607) (0.5 M) is treated with oxalyl chloride (1.2 equivalents) and stirred at room temperature for 1 hour.
-
The solvent and excess oxalyl chloride are removed under reduced pressure.
-
The residue is redissolved in anhydrous chloroform, and powdered lithium iodide (4 equivalents), diisopropylethylamine (2.5 equivalents), and the glycosyl acceptor (0.7 equivalents) are added.
-
The reaction mixture is stirred at the appropriate temperature (e.g., 45 °C) and monitored by TLC until completion.
-
The reaction is quenched, diluted, and washed sequentially with saturated aqueous sodium thiosulfate (B1220275), HCl (1 M), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to afford the β-rhamnoside.
General Procedure for α-Rhamnosylation with a Benzyl-Protected Donor
This protocol is a general representation for achieving α-selectivity.
-
To a stirring mixture of the per-O-benzyl rhamnosyl donor (e.g., a thioglycoside, 1.2 equivalents), the glycosyl acceptor (1 equivalent), and activated molecular sieves (4 Å) in a dry, non-polar solvent like dichloromethane or toluene at a low temperature (e.g., -78 °C) is added the promoter.
-
A common promoter system for thioglycosides is N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).
-
The reaction is stirred at low temperature and allowed to warm slowly while being monitored by TLC.
-
Upon completion, the reaction is quenched with a base (e.g., triethylamine), filtered through Celite, and washed with saturated aqueous sodium thiosulfate and brine.
-
The organic layer is dried, concentrated, and the residue is purified by silica gel chromatography to yield the α-rhamnoside.
Conclusion
The stereoselectivity of rhamnosylation is highly dependent on the choice of protecting groups on the glycosyl donor.
-
Benzyl-protected (armed) donors are highly reactive and typically proceed through an SN1-like mechanism to yield the thermodynamically stable α-rhamnoside .
-
Acetyl-protected (disarmed) donors , particularly with an acetyl group at the C2 position, utilize neighboring group participation to form a dioxolanium ion intermediate, which directs the synthesis towards the β-rhamnoside via an SN2-like pathway.
This clear dichotomy allows synthetic chemists to strategically select the appropriate protecting group scheme to access the desired anomer of a rhamnose-containing oligosaccharide, a crucial capability in the fields of drug discovery and chemical biology.
References
A Comparative Guide to Protecting Group Strategies for L-Rhamnose: Yields and Methodologies
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group for carbohydrate hydroxyls is a critical step that significantly impacts the overall yield and efficiency of a synthetic route. L-rhamnose, a deoxyhexose sugar found in many natural products, presents a unique set of challenges and opportunities for selective protection due to its distinct stereochemistry. This guide provides an objective comparison of common protecting group strategies for L-rhamnose, focusing on reaction yields and detailed experimental protocols to aid in the selection of the most suitable method for a given synthetic goal.
Comparative Analysis of Yields
The following table summarizes the reported yields for the protection of L-rhamnose using various common protecting groups. It is important to note that yields can be highly dependent on the specific reaction conditions, scale, and purity of the starting materials.
| Protecting Group | Reagents and Conditions | Product | Yield (%) | Reference |
| Acetyl | Acetic anhydride (B1165640), pyridine, DMAP (cat.) | L-Rhamnose tetraacetate | 93% | [1] |
| Acetic anhydride, Iodine (cat.) | L-Rhamnose tetraacetate | Near-quantitative | [2][3] | |
| Benzyl (B1604629) | Benzyl alcohol, Amberlite IR 120 (H+) resin, 120 °C | Benzyl α-L-rhamnopyranoside | 82% | [4][5] |
| Benzyl alcohol, Amberlite IR 120 (H+) resin, Microwave | Benzyl α-L-rhamnopyranoside | 96% | [5] | |
| Isopropylidene | 2,2-dimethoxypropane (B42991), p-TsOH (cat.), in DMF | Benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | 93% | [5] |
| 2,2-dimethoxypropane, p-TsOH (cat.), in DMF | Benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | 79% | [5] | |
| Silyl (TIPS) | TIPS-Cl, Imidazole (B134444) | 3,4-di-O-triisopropylsilyl-L-rhamnal | 80% | [4] |
Experimental Workflows and Signaling Pathways
The selection of a protecting group strategy often involves considering the entire synthetic sequence. The following diagrams, generated using Graphviz, illustrate the experimental workflows for the introduction of common protecting groups onto L-rhamnose.
Detailed Experimental Protocols
Acetylation of L-Rhamnose (Per-O-acetylation)
This protocol describes the complete acetylation of all hydroxyl groups on L-rhamnose.
Materials:
-
L-Rhamnose
-
Acetic anhydride
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Methanol
-
Ethyl acetate (B1210297) (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve L-rhamnose (1.0 eq) in pyridine.
-
Add acetic anhydride (10 eq) and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford L-rhamnose tetraacetate.[1]
Benzylation of L-Rhamnose (Microwave-assisted)
This protocol details the efficient synthesis of benzyl α-L-rhamnopyranoside using microwave irradiation.
Materials:
-
L-Rhamnose
-
Benzyl alcohol
-
Amberlite IR 120 (H⁺) resin
Procedure:
-
In a microwave-safe vessel, combine finely powdered L-rhamnose (1.0 eq), benzyl alcohol (excess), and Amberlite IR 120 (H⁺) resin.
-
Irradiate the mixture in a domestic microwave oven at 160 W for 90 seconds.
-
After cooling, purify the reaction mixture directly by a short silica gel column to yield benzyl α-L-rhamnopyranoside.[5]
Isopropylidene Protection of Benzyl α-L-rhamnopyranoside
This method describes the regioselective protection of the 2,3-diol of benzyl α-L-rhamnopyranoside.
Materials:
-
Benzyl α-L-rhamnopyranoside
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzyl α-L-rhamnopyranoside (1.0 eq) in DMF.
-
Add 2,2-dimethoxypropane (excess) and a catalytic amount of p-TsOH.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to give benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside.[5]
General Silylation of a Primary Hydroxyl Group (e.g., with TBDPSCl)
Materials:
-
Substrate with a primary hydroxyl group (e.g., a partially protected L-rhamnose derivative)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Toluene
-
Ethyl acetate (EtOAc)
-
1.0 M aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 eq) in dry DMF under an inert atmosphere (e.g., Argon).
-
Add imidazole (2.2–3.0 eq) and TBDPSCl (1.1–1.5 eq) to the solution at room temperature.[6]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene.
-
Dissolve the residue in EtOAc and wash with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.[6]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired TBDPS-protected product.[6]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Regioselective silylation of N-phthaloylchitosan with TBDMS and TBDPS groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sonaricollege.in [sonaricollege.in]
- 5. mdpi.com [mdpi.com]
- 6. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Data of 2,3,4-Tri-O-benzyl-L-rhamnopyranose Derivatives: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of the spectroscopic properties of carbohydrate intermediates is paramount. This guide provides a comparative analysis of the spectroscopic data for 2,3,4-Tri-O-benzyl-L-rhamnopyranose and its derivatives, crucial building blocks in the synthesis of various biologically active molecules. The strategic placement of benzyl (B1604629) groups on the L-rhamnopyranose core significantly influences the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and the fragmentation patterns in Mass Spectrometry (MS), providing valuable structural information.
Comparison of ¹H and ¹³C NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of O-benzylated rhamnopyranosides. The chemical shifts of the anomeric proton (H-1) and the corresponding anomeric carbon (C-1) are particularly diagnostic for determining the α- or β-configuration of the glycosidic linkage. Furthermore, the signals from the benzyl protecting groups and the rhamnose core protons and carbons provide a complete picture of the molecular structure.
Below is a summary of typical ¹H and ¹³C NMR chemical shifts for this compound and a representative derivative, Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside. These values are generally recorded in deuterated chloroform (B151607) (CDCl₃) and referenced to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | H-1 (δ, ppm, J_H,H in Hz) | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm, J_H,H in Hz) | Benzyl Protons (δ, ppm) |
| This compound (α/β mixture) | ~5.3 (α), ~4.7 (β) | ~3.9-4.1 | ~3.6-3.8 | ~3.5-3.7 | ~3.8-4.0 | ~1.2-1.3 (d, J≈6.2) | ~7.2-7.4 (m) |
| Methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside | ~4.6 (d, J≈1.5) | ~3.9 | ~3.7 | ~3.6 | ~3.8 | ~1.2 (d, J≈6.2) | ~7.2-7.4 (m) |
| Methyl 2,3,4-tri-O-benzyl-β-L-rhamnopyranoside | ~4.3 (d, J≈1.2) | ~3.7 | ~3.5 | ~3.4 | ~3.6 | ~1.3 (d, J≈6.2) | ~7.2-7.4 (m) |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Benzyl Carbons (δ, ppm) |
| This compound (α/β mixture) | ~93 (α), ~98 (β) | ~78-80 | ~75-77 | ~80-82 | ~68-70 | ~18 | ~127-129, ~137-139 |
| Methyl 2,3,4-tri-O-benzyl-α-L-rhamnopyranoside | ~98 | ~79 | ~76 | ~81 | ~69 | ~18 | ~127-129, ~138 |
| Methyl 2,3,4-tri-O-benzyl-β-L-rhamnopyranoside | ~102 | ~77 | ~74 | ~79 | ~71 | ~18 | ~127-129, ~138 |
Mass Spectrometry Analysis
Electrospray ionization-mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and confirming the identity of these compounds. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information, particularly regarding the location of the benzyl groups. Common fragmentation pathways involve the cleavage of glycosidic bonds and the loss of benzyl groups.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | [M+Na]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | C₂₇H₃₀O₅ | 457.2 | 367 ([M+Na-C₇H₇]⁺), 277 ([M+Na-2(C₇H₇)]⁺), 187 ([M+Na-3(C₇H₇)]⁺) |
| Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside | C₂₈H₃₂O₅ | 471.2 | 381 ([M+Na-C₇H₇]⁺), 291 ([M+Na-2(C₇H₇)]⁺), 201 ([M+Na-3(C₇H₇)]⁺) |
Experimental Protocols
General Procedure for Synthesis of this compound Derivatives:
The synthesis of these derivatives typically starts from L-rhamnose. A common strategy involves the protection of the hydroxyl groups with benzyl ethers. For instance, the synthesis of Methyl 2,3,4-tri-O-benzyl-L-rhamnopyranoside can be achieved through Fischer glycosylation of L-rhamnose with methanol (B129727), followed by benzylation of the free hydroxyl groups using benzyl bromide in the presence of a base like sodium hydride.
General Procedure for NMR Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
General Procedure for Mass Spectrometry:
Mass spectra are generally acquired using an ESI-TOF or a Q-TOF mass spectrometer. Samples are dissolved in a suitable solvent such as methanol or acetonitrile (B52724) and introduced into the ion source via direct infusion or after chromatographic separation.
Visualization of Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway for the preparation of this compound derivatives.
Caption: Generalized synthesis of a 2,3,4-Tri-O-benzyl-L-rhamnopyranoside derivative.
This guide provides a foundational comparison of the spectroscopic data for this compound and its derivatives. Researchers can utilize this information for the identification and characterization of these important synthetic intermediates. It is important to note that the exact chemical shifts and fragmentation patterns can vary slightly depending on the specific reaction conditions, solvent, and instrumentation used. Therefore, it is always recommended to compare experimentally obtained data with literature values for accurate structure determination.
A Comparative Guide to the Conformational Analysis of Benzylated Rhamnopyranosides
For Researchers, Scientists, and Drug Development Professionals
The conformational preferences of monosaccharides, dictated by the nature and orientation of their substituents, are crucial in determining their biological activity and utility as synthetic building blocks. Among the various protecting groups employed in carbohydrate chemistry, the benzyl (B1604629) group is frequently utilized for its stability under a wide range of reaction conditions and its ease of removal. This guide provides a comparative conformational analysis of benzylated rhamnopyranosides, with a focus on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational studies. For comparative purposes, data for an acetylated rhamnopyranoside is also presented.
Quantitative Conformational Data
The conformation of pyranoside rings is primarily described by the vicinal proton-proton coupling constants (³JH,H), which are related to the dihedral angles between the coupled protons via the Karplus equation. A larger ³J value (typically 8-10 Hz) indicates an axial-axial relationship between protons, while smaller values (1-4 Hz) are characteristic of axial-equatorial or equatorial-equatorial arrangements. This data, along with Nuclear Overhauser Effect (NOE) experiments and computational modeling, allows for a detailed understanding of the dominant chair conformation (e.g., ¹C₄ or ⁴C₁) of the sugar ring.
Below is a table summarizing key conformational parameters for representative benzylated and acetylated α-L-rhamnopyranosides. The data indicates that both benzylated and acetylated rhamnopyranosides predominantly adopt the ¹C₄ chair conformation in solution and in the solid state.
| Compound | Method | J1,2 (Hz) | J2,3 (Hz) | J3,4 (Hz) | J4,5 (Hz) | J5,6 (Hz) | Conformation | Puckering Parameters (Q, θ, φ) |
| Methyl 4-O-benzyl-α-L-rhamnopyranoside[1] | ¹H NMR (700 MHz, CDCl₃) | 1.55 | 3.49 | 9.12 | 9.52 | 6.31 | ¹C₄ | Not Applicable |
| Methyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside[2] | X-ray Crystallography | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | ¹C₄ | Q=0.557Å, θ=174.6°, φ=144.6° (Molecule A) |
Experimental Protocols
NMR Spectroscopic Analysis for Conformational Determination
a) Sample Preparation:
-
Dissolve 5-10 mg of the purified rhamnopyranoside derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
For D₂O samples, lyophilize the sample from D₂O two to three times to exchange hydroxyl protons with deuterium.
b) ¹H NMR Spectroscopy:
-
Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (≥ 400 MHz).
-
Process the spectrum to accurately determine the chemical shifts (δ) and coupling constants (J) for all ring protons.
-
The magnitudes of the ³JH,H values provide initial insights into the relative orientations of the ring protons, and thus the ring conformation. For a ¹C₄ conformation of an α-L-rhamnopyranoside, one would expect small J1,2 (ax-eq), J2,3 (eq-eq), and large J3,4 (ax-ax), J4,5 (ax-ax) values.
c) 2D NMR Spectroscopy (COSY and NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Perform a 2D ¹H-¹H COSY experiment to confirm the scalar coupling network and unambiguously assign the proton resonances of the pyranose ring.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. For rhamnopyranosides in the ¹C₄ conformation, strong NOEs are expected between axial protons (e.g., H-1 and H-3/H-5, H-2 and H-4). The presence or absence of these correlations provides strong evidence for the ring conformation and the orientation of substituents.
Computational Modeling (Density Functional Theory)
a) Geometry Optimization:
-
Construct the initial 3D structure of the rhamnopyranoside derivative in a molecular modeling software.
-
Perform a conformational search using a suitable force field (e.g., MMFF94) to identify low-energy conformers.
-
Optimize the geometry of the lowest energy conformers using Density Functional Theory (DFT) calculations. A common level of theory for such calculations is the B3LYP functional with a 6-31G(d,p) basis set.
b) Calculation of NMR Parameters:
-
Using the optimized geometry, calculate the NMR shielding constants and spin-spin coupling constants at the same or a higher level of theory.
-
Compare the calculated coupling constants with the experimental values to validate the computed conformation.
-
Analyze the calculated dihedral angles and puckering parameters to quantitatively describe the ring conformation.
Visualizations
References
Safety Operating Guide
Proper Disposal of 2,3,4-Tri-O-benzyl-L-rhamnopyranose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 2,3,4-Tri-O-benzyl-L-rhamnopyranose are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, grounded in established best practices for chemical waste management. Adherence to these procedures will help mitigate risks and ensure that all legal and safety obligations are met.
Essential Safety and Handling Information
| Hazard Category | Precautionary Measures |
| Contact Hazard | Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention. |
| Inhalation Hazard | Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields, and a laboratory coat. |
| Spill Management | In the event of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or sand. Place the absorbed material into a sealed, properly labeled container for disposal. Prevent the chemical from entering drains or waterways. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following procedure outlines the recommended steps for its safe disposal as hazardous waste.
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams, such as non-hazardous materials, sharps, and biological waste, to prevent accidental reactions.
2. Waste Collection and Containerization:
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container.
-
The container must be kept tightly sealed when not in use to prevent the release of dust or vapors.
-
Ensure the exterior of the container remains clean and free of contamination.
3. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the date when the waste was first added to the container and the name of the generating laboratory or researcher.
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and situated away from sources of ignition.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Do not attempt to dispose of this compound in the regular trash or by flushing it down the drain.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3,4-Tri-O-benzyl-L-rhamnopyranose
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2,3,4-Tri-O-benzyl-L-rhamnopyranose. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Assessment
This compound is not classified as a hazardous substance or mixture according to the OSHA Hazard Communication Standard (29 CFR 1910.1200). However, it is essential to follow standard laboratory safety practices.
Personal Protective Equipment (PPE)
Even with non-hazardous materials, a baseline of personal protective equipment is mandatory to ensure safety.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Type N95 (US) or equivalent dust mask | Recommended when handling the powder form to avoid inhalation of dust particles.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe working environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
For maximum recovery of the product, centrifuge the original vial before removing the cap.[2]
Storage:
-
Short-term storage is acceptable at room temperature.[2]
-
Long-term storage is recommended at -20°C.[2]
-
Keep the container tightly closed in a dry and well-ventilated place.
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. |
| Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Do not mix with other waste.
-
Leave the chemical in its original container.
-
Handle uncleaned containers as you would the product itself.
-
Do not let the product enter drains.
Operational Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
